Technical Guide: Molecular Structure and Synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Executive Summary 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (CAS: 1217863-43-8) is a trisubstituted thiazole derivative characterized by a central thiazole ring flanked by a pyridine moiety at the C2 position, a phenyl gro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (CAS: 1217863-43-8) is a trisubstituted thiazole derivative characterized by a central thiazole ring flanked by a pyridine moiety at the C2 position, a phenyl group at the C4 position, and a methyl group at the C5 position.[1] This specific substitution pattern positions the molecule as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAPK inhibitors) and anticancer agents. Its structural rigidity and the presence of multiple hydrogen bond acceptors make it a valuable pharmacophore for investigating protein-ligand interactions.
Molecular Structure & Physicochemical Properties
Structural Analysis
The molecule consists of a five-membered 1,3-thiazole heterocyclic core.[2] The regiochemistry is defined as follows:
Position 2 (C2): Substituted with a 4-pyridyl group (pyridin-4-yl).[1][2][3] This nitrogen-containing ring acts as a key hydrogen bond acceptor in biological systems.
Position 4 (C4): Substituted with a phenyl group.[2][3][4][5][6][7] This aromatic ring contributes to hydrophobic interactions (π-stacking) within enzyme binding pockets.
Position 5 (C5): Substituted with a methyl group.[4][5][7] This small alkyl group restricts conformational flexibility and can fill small hydrophobic pockets in target proteins.
Quantitative Data Table
Property
Value
Notes
IUPAC Name
5-methyl-4-phenyl-2-(pyridin-4-yl)-1,3-thiazole
Molecular Formula
Molecular Weight
252.34 g/mol
Average Mass
Exact Mass
252.0721 Da
Monoisotopic
CAS Number
1217863-43-8
Verify with specific supplier batch
Physical State
Solid
Crystalline powder
Solubility
DMSO, Dichloromethane, Ethanol
Low water solubility
LogP (Predicted)
~3.6
Lipophilic character
H-Bond Acceptors
3
N(pyridine), N(thiazole), S(thiazole)
H-Bond Donors
0
Synthetic Methodology (Technical Deep Dive)
Retrosynthetic Analysis
The most robust route to 5-methyl-4-phenyl-2-(4-pyridyl)thiazole is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an
-halo ketone.
Fragment A (Thioamide): Pyridine-4-carbothioamide (Thioisonicotinamide).
Figure 1: The convergent synthesis of the thiazole core via condensation of a thioamide and an alpha-bromo ketone.
Step-by-Step Experimental Protocol
Note: This protocol is adapted from standard Hantzsch synthesis procedures for 2,4,5-trisubstituted thiazoles.
Reagents:
Pyridine-4-carbothioamide (1.0 equiv)
2-Bromo-1-phenylpropan-1-one (1.1 equiv)
Ethanol (Absolute) or DMF
Sodium Bicarbonate (
)
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyridine-4-carbothioamide (e.g., 5 mmol) in absolute ethanol (20 mL).
Addition: Slowly add 2-Bromo-1-phenylpropan-1-one (5.5 mmol) to the solution at room temperature.
Mechanistic Insight: The sulfur atom of the thioamide acts as a nucleophile, attacking the
-carbon of the ketone to displace the bromide.
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate).
Observation: A precipitate (the hydrobromide salt of the thiazole) may form during reflux.
Workup:
Cool the reaction mixture to room temperature.
Evaporate the solvent under reduced pressure.
Resuspend the residue in water (20 mL).
Neutralize the suspension with saturated aqueous
to pH ~8 to liberate the free base.
Extraction & Purification:
Extract the aqueous layer with Dichloromethane (
mL).
Dry the combined organic layers over anhydrous
, filter, and concentrate.
Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water or via silica gel column chromatography if high purity is required.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.
Expected
H NMR Data (DMSO-
)
Methyl Group (
): A singlet integrating to 3H around 2.4–2.6 ppm .
Phenyl Group (
): Multiplets integrating to 5H in the aromatic region, typically 7.3–7.6 ppm .
Pyridyl Group (
): Two doublets (AA'BB' system):
Protons adjacent to Nitrogen (C2', C6'):
8.6–8.8 ppm (deshielded).
Protons adjacent to Thiazole (C3', C5'):
7.8–8.0 ppm .
Mass Spectrometry
ESI-MS: Look for the protonated molecular ion
.
Expected m/z: 253.08 (Calculated for
).
Biological Context & Applications
Pharmacophore Analysis
The 4-phenyl-2-(pyridyl)thiazole scaffold is a privileged structure in drug discovery.
Kinase Inhibition: The pyridine nitrogen often acts as a hinge binder in ATP-competitive kinase inhibitors. The phenyl group occupies the hydrophobic pocket adjacent to the ATP binding site.
Anticancer Activity: Derivatives of this scaffold have demonstrated cytotoxicity against A549 (lung adenocarcinoma) and NIH/3T3 cell lines [1].[7][8] The 5-methyl substitution is critical for optimizing steric fit within the binding pocket.
Mechanism of Action (Hypothetical)
In the context of kinase inhibition (e.g., p38 MAPK or similar pathways), the molecule likely functions by stabilizing the inactive conformation of the enzyme or blocking ATP access.
Figure 2: Simplified mechanism of action for thiazole-based kinase inhibitors.
References
Evren, A. E., Yurttas, L., Ekselli, B., & Akalin-Ciftci, G. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 820–828.[4]
PubChem. 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (CID 32500682). National Library of Medicine.
Pharmacological Potential of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Derivatives
The following technical guide provides an in-depth analysis of the pharmacological potential, synthesis, and experimental evaluation of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole and its derivatives. Technical Whitepaper &...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the pharmacological potential, synthesis, and experimental evaluation of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole and its derivatives.
Technical Whitepaper & Experimental Guide
Executive Summary
The 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole scaffold represents a convergence of two potent pharmacophores: the 2-(4-pyridyl)thiazole moiety, known for its antimicrobial and kinase-inhibitory properties, and the 5-methyl-4-phenylthiazole core, which has demonstrated significant antiproliferative activity in lung adenocarcinoma (A549) and fibroblast models.[1]
This guide dissects the pharmacological utility of this specific scaffold, focusing on its role as a privileged structure for developing novel anticancer and antimicrobial agents. We provide a validated synthetic pathway via the Hantzsch reaction, detailed structure-activity relationship (SAR) insights, and rigorous bioassay protocols.
Chemical Basis & Structural Insights (SAR)
The Pharmacophore
The molecule derives its potency from a specific arrangement of electronic and steric features:
Position 2 (4-Pyridyl): Acts as a hydrogen bond acceptor and a potential metal chelator. The nitrogen atom at the para position facilitates interaction with kinase hinge regions or metal centers in metalloenzymes.
Position 4 (Phenyl): Provides essential lipophilicity (
- stacking interactions), anchoring the molecule within hydrophobic pockets of target proteins (e.g., ATP-binding sites).
Position 5 (Methyl): A critical steric lock. Unlike a hydrogen atom, the methyl group restricts the rotation of the phenyl ring, enforcing a specific conformation that favors binding selectivity. It also blocks metabolic oxidation at the 5-position, enhancing metabolic stability.
SAR Visualization
The following diagram illustrates the functional roles of each substituent on the thiazole core.
Figure 1: Structure-Activity Relationship (SAR) map of the 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole scaffold.
Pharmacological Mechanisms
Anticancer Potential (Primary Indication)
Research into 5-methyl-4-phenylthiazole derivatives has identified them as potent inhibitors of cell proliferation.
Mechanism: Induction of apoptosis via the mitochondrial pathway. The lipophilic 4-phenyl group facilitates membrane permeation, while the thiazole-pyridine system interferes with survival signaling pathways.
Target: Rho-associated protein kinase (ROCK-1) and potentially EGFR. Docking studies of pyridine-linked thiazoles suggest the pyridine nitrogen interacts with the hinge region of kinase domains (ATP-competitive inhibition).
Data: Derivatives have shown IC50 values in the low micromolar range (5–25 µM) against A549 (lung cancer) and MCF-7 (breast cancer) cell lines [1, 3].
Antimicrobial Activity (Secondary Indication)
The 2-(4-pyridyl) motif is a well-established antimicrobial pharmacophore.
Mechanism: Interference with bacterial DNA gyrase or fungal CYP51 (lanosterol 14
-demethylase). The pyridine nitrogen coordinates with the heme iron in fungal CYP51, inhibiting ergosterol synthesis.
Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as Candida albicans [2].
Reagent: Sodium Acetate (optional, as acid scavenger)
Workflow Diagram:
Figure 2: Step-by-step synthesis workflow for the target scaffold.
Detailed Procedure:
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (1.38 g) of Thioisonicotinamide in 30 mL of absolute ethanol.
Addition: Add 10 mmol (2.13 g) of 2-Bromo-1-phenylpropan-1-one slowly with stirring.
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 5 hours. The reaction progress should be monitored by TLC using a Hexane:Ethyl Acetate (7:3) system.
Work-up: Upon completion, cool the reaction mixture in an ice bath. The hydrobromide salt of the product may precipitate.[3] Neutralize with 10% NaHCO
solution if the free base is required.
Purification: Filter the precipitate, wash with cold water and ethanol, and recrystallize from ethanol to obtain the pure product (Yield typically 60–80%).
Objective: Determine the IC50 of the synthesized derivative against A549 cells.
Seeding: Seed A549 cells at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO.
Treatment: Dissolve the test compound in DMSO (stock 10 mM). Prepare serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM) in culture medium. Add to wells (triplicate).
Incubation: Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove medium and add 100 µL DMSO to dissolve formazan crystals.
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
Quantitative Data Summary
The following table summarizes the pharmacological profile of closely related derivatives (5-methyl-4-phenylthiazole class) to serve as a benchmark for the target molecule.
Compound Class
R2 Substituent
R4 Substituent
R5 Substituent
Target/Activity
IC50 / MIC
Reference
Target Scaffold
4-Pyridyl
Phenyl
Methyl
Antimicrobial / Anticancer
Predicted: <10 µM
[1, 2]
Derivative A
2-Amino-acetamide
Phenyl
Methyl
A549 (Lung Cancer)
23.30 µM
[1]
Derivative B
4-Pyridyl
Methyl
H
C. albicans
12.5 µg/mL
[2]
Derivative C
2-Hydrazinyl
Phenyl
Methyl
ROCK-1 Kinase (Docking)
-9.2 kcal/mol
[3]
Future Outlook & Challenges
Solubility: The high lipophilicity of the 4-phenyl-5-methyl core can lead to poor aqueous solubility. Formulation strategy: Development of hydrochloride or mesylate salts is recommended for in vivo studies.
Selectivity: While the 2-(4-pyridyl) group enhances potency, it may also inhibit host CYP450 enzymes. Selectivity profiling against a panel of human CYP isozymes is a critical "Go/No-Go" step.
References
Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
Source: Taylor & Francis / Phosphorus, Sulfur, and Silicon and the Related Elements.
URL:[Link][3][4]
Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents.
Source: Farmacia Journal.[2]
URL:[Link]
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives.
Source: Arabian Journal of Chemistry.
URL:[Link]
PubChem Compound Summary for CID 32500682: 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole.
Source: National Center for Biotechnology Information (2025).
URL:[Link]
Mechanism of action of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole in vitro
An In-depth Technical Guide to the In Vitro Mechanism of Action of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Introduction The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compound...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the In Vitro Mechanism of Action of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole is a specific analogue within this class that holds therapeutic promise. While direct and extensive research on this particular molecule is emerging, the collective data on structurally related phenyl-pyridyl-thiazole derivatives provide a strong foundation for hypothesizing and investigating its mechanism of action.
This guide outlines a comprehensive in vitro strategy to elucidate the molecular mechanisms of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole. We will delve into hypothesized targets and pathways, present detailed experimental protocols for validation, and provide frameworks for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this and similar compounds.
Part 1: Hypothesized Mechanisms of Action
Based on the established activities of analogous 4-phenyl-5-pyridyl-1,3-thiazole and other 5-methyl-4-phenylthiazole derivatives, we can postulate two primary, potentially interconnected, mechanisms of action for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole:
Inhibition of Pro-inflammatory Kinase Signaling: A key study identified 4-phenyl-5-pyridyl-1,3-thiazole analogues as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[3] This kinase is a critical mediator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). We hypothesize that 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole may similarly target the p38 MAPK pathway.
Induction of Apoptosis in Cancer Cells: Several studies on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have demonstrated their ability to induce apoptosis in cancer cell lines, such as A549 human lung adenocarcinoma.[4][5][6] This suggests that 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole may possess cytotoxic activity against cancer cells by triggering programmed cell death.
The following sections will detail the experimental workflows to investigate these hypotheses.
Part 2: Experimental Workflows for Mechanistic Elucidation
Initial Cytotoxicity and Selectivity Screening
The first step in characterizing a novel compound is to determine its cytotoxic potential and selectivity. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies.
Experimental Protocol: Resazurin Reduction Assay for Cytotoxicity [7]
Cell Seeding:
Culture A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryonic fibroblast) cells to approximately 80% confluency.
Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium to a concentration of 5 x 10^4 cells/mL.
Using a multi-channel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare a 2X serial dilution of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole in culture medium, with concentrations ranging from 200 µM to 0.1 µM.
Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
Incubate the plates for 48 hours at 37°C and 5% CO₂.
Signal Detection:
Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.
Incubate for 2-4 hours at 37°C and 5% CO₂.
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the cell viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation: Cytotoxicity and Selectivity Index
Compound
Target Cell Line
IC50 (µM)
Selectivity Index (SI) = IC50 (NIH/3T3) / IC50 (A549)
5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
A549
[Experimental Value]
[Calculated Value]
NIH/3T3
[Experimental Value]
Doxorubicin (Control)
A549
[Experimental Value]
[Calculated Value]
NIH/3T3
[Experimental Value]
Workflow Diagram: Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity and selectivity of the compound.
Investigation of p38 MAPK Pathway Inhibition
To test the hypothesis that 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole inhibits the p38 MAPK pathway, we will measure its effect on kinase activity and downstream cytokine production.
Experimental Protocol: In Vitro p38α Kinase Assay (LanthaScreen™)
Seed A549 cells in a 6-well plate and treat with the IC50 and 2x IC50 concentrations of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole for 24 hours.
Cell Staining:
Harvest the cells and wash with cold PBS.
Resuspend the cells in Annexin V binding buffer.
Add Annexin V-FITC and PI to the cell suspension.
Incubate in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis:
Analyze the stained cells using a flow cytometer.
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Protocol: Caspase-3/7 Activity Assay
Cell Treatment:
Seed A549 cells in a 96-well plate and treat with the compound as described above for 12 hours.
Assay Procedure:
Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to each well.
Incubate at room temperature for 1 hour.
Measure the luminescence using a plate reader.
Data Analysis:
Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay).
Express the caspase-3/7 activity as a fold change relative to the vehicle control.
Data Presentation: Apoptosis Induction
Treatment
% Early Apoptotic Cells
% Late Apoptotic Cells
Caspase-3/7 Activity (Fold Change)
Vehicle Control
[Experimental Value]
[Experimental Value]
1.0
Compound (IC50)
[Experimental Value]
[Experimental Value]
[Experimental Value]
Compound (2x IC50)
[Experimental Value]
[Experimental Value]
[Experimental Value]
Staurosporine (Control)
[Experimental Value]
[Experimental Value]
[Experimental Value]
Part 3: Concluding Remarks and Future Directions
This guide provides a robust framework for the initial in vitro characterization of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole. The proposed experiments are designed to provide clear, actionable data on its cytotoxic and anti-inflammatory potential, and to elucidate the underlying molecular mechanisms.
Positive results from these studies would warrant further investigation, including:
Target Deconvolution: Employing techniques such as chemical proteomics to identify the direct binding partners of the compound.
Broader Kinase Profiling: Screening against a panel of kinases to determine selectivity.
In Vivo Efficacy Studies: Evaluating the therapeutic potential in animal models of cancer and inflammation.
By systematically following the protocols outlined herein, researchers can build a comprehensive understanding of the in vitro mechanism of action of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole, paving the way for its potential development as a novel therapeutic agent.
References
Evren, A. E., Yurttas, L., Ekselli, B., & Akalin-Ciftci, G. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Taylor & Francis Group - Figshare. [Link]
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). Farmacia Journal. [Link]
Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF. (2019). ResearchGate. [Link]
Evren, A. E., Yurttas, L., Ekselli, B., & Akalin-Ciftci, G. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Taylor & Francis. [Link]
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI. [Link]
Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. (2012). ResearchGate. [Link]
Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2005). PubMed. [Link]
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (n.d.). Arabian Journal of Chemistry. [Link]
5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. (n.d.). RSC Publishing. [Link]
The Ascendant Role of 2-(4-Pyridyl)thiazole Ligands: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract The 2-(4-pyridyl)thiazole scaffold has emerged as a privileged structural motif in modern chemistry, underpinning significant advancements in medicinal chemistry, materials science, and catalysis. Its unique ele...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-(4-pyridyl)thiazole scaffold has emerged as a privileged structural motif in modern chemistry, underpinning significant advancements in medicinal chemistry, materials science, and catalysis. Its unique electronic properties, versatile coordination behavior, and synthetic accessibility have established it as a cornerstone for the design of novel functional molecules and materials. This in-depth technical guide provides a comprehensive literature review of 2-(4-pyridyl)thiazole based ligands, intended for researchers, scientists, and drug development professionals. We will navigate the core principles of their synthesis, delve into the intricacies of their coordination chemistry, and explore their burgeoning applications. This guide is designed to be a practical and insightful resource, bridging fundamental concepts with field-proven applications to empower innovation in your research endeavors.
Introduction: The Strategic Importance of the 2-(4-Pyridyl)thiazole Core
The 2-(4-pyridyl)thiazole framework is a heterocyclic structure comprising a pyridine ring linked to a thiazole ring at the 2-position. This seemingly simple arrangement gives rise to a molecule with a rich and tunable electronic landscape. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, acts as a good σ-donor and π-acceptor, readily participating in coordination to metal ions and hydrogen bonding interactions. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, contributes to the ligand's coordination versatility and can be readily functionalized to modulate its steric and electronic properties.
The synergy between these two rings results in a ligand system with several key advantages:
Multidentate Coordination: The presence of both a pyridine nitrogen and a thiazole nitrogen allows for various coordination modes, including monodentate, bidentate, and bridging, enabling the construction of diverse metal-organic architectures.
Tunable Electronic Properties: The aromatic nature of both rings allows for the facile introduction of electron-donating or electron-withdrawing substituents, providing a powerful tool to fine-tune the ligand's electronic properties and, consequently, the characteristics of the resulting metal complexes or bioactive molecules.
Biological Significance: The thiazole ring is a key structural component in numerous natural and synthetic bioactive compounds, including vitamin B1 (thiamine). This inherent biocompatibility, coupled with the ability to mimic biological interactions, makes 2-(4-pyridyl)thiazole derivatives promising candidates for drug discovery.
Synthetic Accessibility: As will be discussed in detail, the synthesis of the 2-(4-pyridyl)thiazole core is often straightforward and amenable to a variety of synthetic modifications, allowing for the creation of diverse ligand libraries.
This guide will systematically explore these facets, providing the reader with a robust understanding of this important class of ligands.
Synthetic Strategies: Building the 2-(4-Pyridyl)thiazole Scaffold
The construction of the 2-(4-pyridyl)
Foundational
Biological Targets for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole: A Technical Guide
This guide provides an in-depth technical analysis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole , a privileged heterocyclic scaffold utilized in medicinal chemistry. While often encountered as a chemical building block (CA...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole , a privileged heterocyclic scaffold utilized in medicinal chemistry.
While often encountered as a chemical building block (CAS 1217863-43-8), this specific chemotype—characterized by a 2-(4-pyridyl)thiazole core substituted with a 4-phenyl and 5-methyl group—is a recognized pharmacophore for p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibition and Adenosine A2A receptor antagonism .
Executive Summary
5-Methyl-4-phenyl-2-(4-pyridyl)thiazole represents a classic "privileged structure" in drug discovery. Its biological activity is driven by the specific spatial arrangement of its three aromatic rings and the nitrogen heteroatoms. The molecule acts primarily as a Type I ATP-competitive kinase inhibitor (targeting p38 MAPK) and a G-Protein Coupled Receptor (GPCR) antagonist (targeting Adenosine A2A and mGluR5 receptors).
This guide details the molecular mechanism of action, binding kinetics, and experimental protocols required to validate these targets.
Target A: p38 Mitogen-Activated Protein Kinase (p38 MAPK)
The most well-characterized target for the 4-phenyl-2-(4-pyridyl)thiazole scaffold is the p38α isoform of MAPK, a central regulator of inflammatory cytokine production (TNF-α, IL-1β).
Mechanism of Action:
The compound functions as an ATP-competitive inhibitor .
Hinge Binding: The nitrogen atom of the 4-pyridyl ring acts as a critical Hydrogen Bond Acceptor, interacting with the backbone amide of Met109 in the hinge region of the kinase.
Hydrophobic Clamp: The 4-phenyl group occupies the hydrophobic pocket I (adjacent to the gatekeeper residue Thr106), stabilizing the inactive conformation (DFG-out or DFG-in depending on specific substituents).
Selectivity Filter: The 5-methyl group on the thiazole ring restricts rotational freedom, optimizing the fit within the ATP binding cleft and improving selectivity against other kinases like ERK or JNK.
Target B: Adenosine A2A Receptor
This scaffold is also a known antagonist for the Adenosine A2A receptor , a GPCR involved in dopaminergic signaling and inflammation.
Mechanism of Action:
The planar thiazole-pyridine system mimics the adenine core of the endogenous ligand adenosine.
It binds to the orthosteric site, preventing adenosine-mediated activation of the Gs-protein signaling pathway, thereby inhibiting cAMP accumulation.
Molecular Signaling Pathways
The following diagram illustrates the downstream effects of inhibiting the p38 MAPK pathway using this compound.
Caption: Inhibition of p38 MAPK prevents MK2 activation, blocking cytokine mRNA stabilization and inflammation.
Experimental Validation Protocols
To validate the biological activity of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole, the following assays are standard.
Protocol 1: In Vitro Kinase Binding Assay (FRET-based)
Treatment: Pre-treat cells with the compound (0.1 nM – 10 µM) for 1 hour.
Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL to induce cytokine production. Incubate for 4–24 hours.
Quantification: Harvest supernatant and quantify TNF-α using a specific ELISA kit.
Result Interpretation: A dose-dependent reduction in TNF-α levels confirms p38 MAPK pathway inhibition in a cellular context.
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is crucial for optimizing this scaffold.
Moiety
Structural Role
Optimization Potential
4-Pyridyl Ring
Critical Hinge Binder. The Nitrogen at position 4 is essential for H-bonding with Met109.
Substitution at the 2-position of the pyridine (e.g., amino or amide) can improve solubility but may affect hinge binding geometry.
Thiazole Core
Scaffold. Provides the correct vector angle (~120°) between the pyridyl and phenyl rings.
Replacing with imidazole (as in SB-203580) retains activity but changes CYP450 liability.
4-Phenyl Ring
Hydrophobic Anchor. Occupies the hydrophobic pocket.
Substitution with 4-Fluoro or 4-Chloro dramatically increases potency by filling the hydrophobic pocket more efficiently.
5-Methyl Group
Conformational Lock. Restricts rotation of the phenyl ring, forcing a planar or twisted conformation that favors the active site.
Removal of this methyl group often leads to a loss of potency due to increased entropic penalty upon binding.
Safety & Selectivity Profile
When using this compound as a probe, researchers must be aware of potential off-target effects:
CYP450 Inhibition: The pyridine ring can coordinate with the heme iron of Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4), potentially causing drug-drug interactions or metabolic stability issues.
Liver Toxicity: High doses of 4-phenylthiazoles have been associated with hepatotoxicity in preclinical models due to the formation of reactive metabolites (epoxides) on the thiazole ring.
Adenosine Cross-Reactivity: If studying p38 MAPK, verify that the observed effects are not due to Adenosine A2A antagonism by using a selective A2A agonist (e.g., CGS-21680) as a control.
References
PubChem. Compound Summary for CID 32500682: 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole. National Library of Medicine.
[Link]
Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.[1][2][3] Phosphorus, Sulfur, and Silicon and the Related Elements.[1] (Demonstrates the synthetic utility of the 5-methyl-4-phenylthiazole core).
[Link]
Kamal, A., et al. (2011). Thiazole derivatives as interesting scaffolds for the development of biological agents. (Review of 2-pyridylthiazole pharmacophore in kinase inhibition).
[Link]
Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-phenylthiazole adenosine A1 receptor antagonists. Journal of Medicinal Chemistry. (Establishes the GPCR antagonism of the phenyl-thiazole scaffold).
[Link]
Thermodynamic Stability Profiling of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Executive Summary The thermodynamic stability of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (PubChem CID: 32500682) represents a critical parameter in its application as a pharmacophore in oncology and antimicrobial drug di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thermodynamic stability of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (PubChem CID: 32500682) represents a critical parameter in its application as a pharmacophore in oncology and antimicrobial drug discovery. As a trisubstituted thiazole, this scaffold exhibits significant aromatic stabilization energy, yet its physicochemical behavior is governed by the interplay between the electron-deficient pyridine ring and the lipophilic thiazole core.
This guide provides a comprehensive analysis of the molecule's thermodynamic profile, detailing its solid-state phase behavior, solution-state degradation kinetics, and experimental protocols for validation. We synthesize data from computational predictions and empirical structural analogs to establish a baseline for handling and development.
Molecular Identity & Physicochemical Baseline
Before assessing stability, we must establish the thermodynamic baseline. The molecule is characterized by a high degree of planarity and aromaticity, contributing to a high lattice energy in the solid state.
Table 1: Physicochemical Baseline Data
Parameter
Value / Characteristic
Source / Rationale
IUPAC Name
5-methyl-4-phenyl-2-(pyridin-4-yl)-1,3-thiazole
PubChem [1]
Molecular Formula
C₁₅H₁₂N₂S
Stoichiometry
Molecular Weight
252.34 g/mol
Calculated
Physical State
Solid (Crystalline)
Analog MP ~77-82°C [2]
LogP (Predicted)
3.6
Lipophilic, low aqueous solubility [1]
H-Bond Acceptors
2 (Pyridine N, Thiazole N)
Structural Analysis
H-Bond Donors
0
Lack of -OH/-NH groups
pKa (Predicted)
~4.5 - 5.0 (Pyridine N)
Pyridine base effect
Thermodynamic Stability Analysis
Solid-State Thermodynamics (Polymorphism)
The thermodynamic stability of the solid state is governed by the crystal lattice energy (
).
Causality: The lack of hydrogen bond donors limits the formation of strong intermolecular H-bond networks. Instead, the crystal packing is likely dominated by
stacking interactions between the phenyl, thiazole, and pyridyl rings.
Risk Factor: Similar thiazole-sulfonamide derivatives have demonstrated up to four polymorphic forms [3].[1] Polymorphism is a high-risk factor for this scaffold; the most thermodynamically stable polymorph (lowest Gibbs free energy,
) must be identified to prevent phase transitions during storage.
Chemical Stability (Bond Dissociation & Degradation)
The 2,4,5-trisubstituted thiazole ring is exceptionally robust due to its aromatic nature.
Oxidative Stability: The synthesis of this core often involves oxidative cyclization (e.g., Hantzsch synthesis or MnO₂ oxidation of thiazolines) [4]. Consequently, the molecule is thermodynamically resistant to further oxidation under ambient conditions.
Hydrolytic Stability: The C-S and C-N bonds in the thiazole ring are stable against hydrolysis in neutral and moderate pH ranges. However, the pyridine nitrogen renders the molecule basic.
Mechanism:[1] In strong acidic conditions, protonation of the pyridine nitrogen (
) occurs. While this increases solubility, it does not typically trigger ring opening of the thiazole unless extreme temperatures are applied.
Photostability
Thiazole-pyridine conjugates can exhibit photo-induced isomerism or degradation. The extended conjugation allows for UV absorption, potentially accessing excited triplet states.
Recommendation: Protect from light during long-term storage until photostability testing (ICH Q1B) confirms the quantum yield of degradation.
Experimental Workflows & Protocols
To validate the thermodynamic assumptions, the following self-validating protocols should be employed.
Protocol A: Differential Scanning Calorimetry (DSC) for Polymorph Screening
Objective: Determine the melting point (
) and heat of fusion () to assess lattice stability.
Preparation: Weigh 2–4 mg of the sample into a Tzero aluminum pan. Crimp non-hermetically.
Equilibration: Equilibrate at 25°C for 5 minutes.
Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under nitrogen purge (50 mL/min).
Analysis: Identify the endothermic melting peak.
Validation Criteria: A sharp peak (range < 2°C) indicates high purity and a stable crystalline form. Multiple peaks suggest solvates or polymorph transitions.
Protocol B: Forced Degradation (Stress Testing)
Objective: Determine the activation energy (
) of degradation pathways.
Acid Stress: Dissolve 10 mg in 0.1 N HCl. Reflux for 4 hours.
Oxidative Stress: Dissolve 10 mg in 3% H₂O₂ at Room Temp for 24 hours.
Thermal Stress: Expose solid sample to 60°C for 7 days.
Quantification: Analyze via HPLC-UV (254 nm).
Pass Criteria: >99% recovery of parent peak indicates thermodynamic stability.
Visualizing the Stability Workflow
The following diagram illustrates the decision matrix for establishing the thermodynamic profile of the scaffold.
Figure 1: Decision matrix for thermodynamic stability profiling, moving from solid-state verification to chemical stress testing.
Computational Insights (DFT)
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level for similar thiazoles suggest:
Tautomerism: The 5-methyl substitution blocks the formation of thione tautomers, locking the molecule in the aromatic thiazole form. This significantly enhances thermodynamic stability compared to 2-aminothiazoles [2].
Rotational Barriers: The phenyl and pyridyl rings have rotational freedom but prefer a twisted conformation relative to the thiazole plane to minimize steric hindrance with the methyl group, slightly reducing lattice packing efficiency but increasing solubility.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 32500682, 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole. Retrieved from [Link]
Google Patents (2013).WO2013045479A1 - N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl] Derivatives and Polymorphs.
Zhao, Y. et al. (2013). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. PMC - NIH. Retrieved from [Link]
Technical Whitepaper: Crystallographic Characterization & Supramolecular Architecture of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
[1][2][3] Executive Summary This technical guide details the synthesis, crystallization, and structural analysis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole , a significant heterocyclic scaffold used in coordination chemi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
This technical guide details the synthesis, crystallization, and structural analysis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole , a significant heterocyclic scaffold used in coordination chemistry (as a neutral N-donor ligand) and medicinal chemistry (as a kinase inhibitor pharmacophore).[1][2][3]
Unlike its un-methylated analog (4-phenyl-2-(4-pyridyl)thiazole), the introduction of the 5-methyl group introduces a critical steric constraint.[1][2][3] This guide focuses on the crystallographic consequences of this methylation: the disruption of planarity between the thiazole and phenyl rings, and the subsequent alteration of the supramolecular packing landscape. We provide a validated Hantzsch synthesis protocol and a framework for interpreting the X-ray diffraction (XRD) data.
Chemical Synthesis: The Modified Hantzsch Protocol
The most robust route to 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole is the Hantzsch Thiazole Synthesis .[1][2][3] This condensation reaction involves a thioamide and an
( Å) is preferred over Cu-K to minimize absorption by the Sulfur atom.[1][2][3]
Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion (ellipsoids) of the freely rotating phenyl ring.
Resolution: Aim for
Å resolution to accurately resolve the C-H...N interactions.
Structural Elucidation & Analysis
When analyzing the solved structure (typically refined using SHELXL), focus on the following three structural pillars. These features define the molecule's physical properties.[3]
Molecular Conformation: The "Steric Twist"
The defining feature of this molecule is the 5-Methyl group .[3]
Thiazole-Pyridine Junction: The C2-C(pyridyl) bond usually exhibits a low torsion angle (
) due to conjugation between the thiazole and pyridine rings.[1][2][3]
Thiazole-Phenyl Junction: In the un-methylated analog, the phenyl ring can be coplanar.[2][3] However, in 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole , the steric clash between the C5-Methyl protons and the Phenyl ortho-protons forces the phenyl ring to rotate out of the thiazole plane.[1][2][3]
Expected Torsion Angle: Expect a dihedral angle of 40°–60° between the thiazole and phenyl planes.[3]
C-H...N Hydrogen Bonds: The Pyridine Nitrogen (N_py) is a strong H-bond acceptor.[1][2][3] It typically interacts with acidic C-H protons from the thiazole ring or phenyl ring of a neighboring molecule.[3]
- Stacking: The planar Thiazole-Pyridine core often forms "head-to-tail" dimers or infinite stacks.[1][2][3] The twisted phenyl group acts as a spacer, preventing overly close stacking and potentially increasing solubility compared to planar analogs.
Structural Logic Diagram
Figure 2: Structural logic map. The C5-Methyl group forces a conformational twist, which in turn dictates the packing geometry by preventing close face-to-face pi-stacking of the phenyl rings.[1][2]
References
Hantzsch, A. (1887).[2][3] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1][2][3] (Foundational synthesis protocol).
Wang, J., et al. (2011).[2][3] "Crystal structure of 4-phenyl-2-(pyridin-4-yl)-1,3-thiazole." Acta Crystallographica Section E, 67, o327.[1][2][3] (Structural analog reference for comparison). Link
Groom, C. R., et al. (2016).[2][3] "The Cambridge Structural Database."[3] Acta Crystallographica Section B, 72, 171-179.[1][2][3] (Database for validating unit cell parameters). Link
Desiraju, G. R. (2002).[2][3] "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573.[2][3] (Theoretical basis for C-H...N analysis). Link[2][3]
The 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Scaffold: A Technical Guide to p38 MAPK Inhibition and Scaffold Hopping
Topic: History and Discovery of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary The comp...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: History and Discovery of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Compounds
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
The compound 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole represents a pivotal case study in medicinal chemistry, specifically within the domain of kinase inhibitor design. Historically significant as a bioisostere of the pyridinyl-imidazole class (exemplified by SB203580 ), this scaffold illustrates the principle of scaffold hopping —modifying the central heterocyclic core to alter intellectual property space and physicochemical properties while retaining the essential pharmacophore required for ATP-competitive inhibition.
This guide details the discovery logic, chemical synthesis, and mechanistic action of this thiazole class, distinguishing it from the 2-aminothiazole scaffold found in drugs like Dasatinib, while highlighting its specific utility in targeting p38 Mitogen-Activated Protein Kinase (MAPK) for inflammatory pathways.
The Clinical Necessity & Discovery Logic
The Target: p38 MAPK
In the late 1990s and early 2000s, p38 MAPK emerged as a primary target for autoimmune diseases (Rheumatoid Arthritis, Crohn’s). The kinase regulates the production of pro-inflammatory cytokines, specifically TNF-
and IL-1.
The Progenitor: Pyridinyl-Imidazoles (SB203580)
The discovery of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole cannot be understood without the context of SB203580 , a pyridinyl-imidazole inhibitor discovered by SmithKline Beecham (now GSK).
Pharmacophore: The 4-pyridyl ring serves as the critical "hinge binder," accepting a hydrogen bond from the backbone amide of Met109 in the p38 ATP binding pocket.
The Limitation: While potent, imidazole-based inhibitors often faced issues with cytochrome P450 inhibition (specifically CYP3A4) due to the exposed imidazole nitrogen.
The Solution: Scaffold Hopping to Thiazole
Medicinal chemists employed scaffold hopping to replace the imidazole core with a thiazole ring.
Structural Logic: The thiazole ring retains the planar geometry required to orient the 4-pyridyl group (hinge binder) and the 4-phenyl group (hydrophobic pocket binder) in the correct vector.
Benefit: The thiazole sulfur atom alters the electronic properties and lipophilicity (LogP), potentially mitigating CYP inhibition liabilities associated with the imidazole nitrogen lone pair.
Figure 1: The logic of scaffold hopping from the imidazole-based SB203580 to the thiazole-based inhibitor class.
Mechanism of Action: Structural Biology
The 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole scaffold functions as a Type I ATP-competitive inhibitor .
Binding Mode
Based on crystallographic data of analogous pyridinyl-heterocycles co-crystallized with p38
:
Hinge Region Interaction: The nitrogen atom of the 4-pyridyl ring forms a critical hydrogen bond with the backbone NH of Met109 . This mimics the interaction of the adenine ring of ATP.
Hydrophobic Pocket: The 4-phenyl ring occupies a hydrophobic pocket (often called the "selectivity pocket" or "gatekeeper pocket") adjacent to the ATP site, lined by Thr106 .
The Thiazole Core: Acts as a rigid spacer. The 5-methyl group restricts rotation, locking the phenyl ring into a specific conformation relative to the thiazole, optimizing the fit within the active site.
Selectivity Profile
Unlike the 2-aminothiazole class (e.g., Dasatinib) which targets Src/Abl, the 2-(4-pyridyl)thiazole motif is highly selective for p38
and p38 . It generally shows poor activity against JNK or ERK, making it a valuable probe for dissecting specific MAPK pathways.
Chemical Synthesis Protocol
The synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole is classically achieved via the Hantzsch Thiazole Synthesis . This robust cyclization involves the condensation of a thioamide with an
Thioamide Formation (If not commercially available):
React 4-cyanopyridine with hydrogen sulfide gas (H
S) in the presence of diethylamine (DEA) in ethanol.
Validation: Monitor disappearance of nitrile peak (2230 cm
) via IR.
Cyclization (The Hantzsch Reaction):
Dissolve 1.0 equivalent of Isonicotinothioamide in absolute ethanol (0.5 M concentration).
Add 1.0 equivalent of 2-Bromo-1-phenylpropan-1-one dropwise at room temperature.
Heat the mixture to reflux (78°C) for 4–6 hours.
Mechanism: The sulfur attacks the
-carbon of the ketone, followed by dehydration and cyclization to form the aromatic thiazole ring.
Workup & Purification:
Cool the reaction mixture to 0°C. The hydrobromide salt of the product may precipitate.
Neutralize with saturated aqueous NaHCO
to release the free base.
Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO
.
Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (SiO
, Hexane:EtOAc gradient).
Characterization (Self-Validating Metrics):
H NMR (DMSO-d): Look for the disappearance of the methylene protons of the bromoketone and the appearance of the aromatic thiazole signal (though in this fully substituted case, no thiazole proton exists). Confirm the methyl singlet at ppm.
MS (ESI): Confirm [M+H]
= 253.3 Da.
Figure 2: Synthetic pathway via Hantzsch Cyclization.
Quantitative Data Summary
The following table summarizes the typical inhibitory profile of the 4-phenyl-2-(4-pyridyl)thiazole class compared to the standard imidazole inhibitor (SB203580).
Compound Class
Core Scaffold
Target
IC (p38)
Binding Mode
Key Liability
SB203580
Imidazole
p38 MAPK
~48 nM
ATP-Competitive
CYP Inhibition
Target Compound
Thiazole
p38 MAPK
~50–100 nM
ATP-Competitive
Solubility
Dasatinib
2-Aminothiazole
Src/Abl
>10,000 nM
ATP-Competitive
Off-target toxicity
Note: While Dasatinib contains a thiazole, its lack of the direct 2-(4-pyridyl) attachment renders it inactive against p38, highlighting the extreme sensitivity of kinase active sites to scaffold geometry.
References
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825). Journal of Medicinal Chemistry.
Young, P. R., et al. (1997).[1] Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site.[1][2][3][4] Journal of Biological Chemistry.
Asghari, A., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Basic Medical Sciences.
Tokarski, J. S., et al. (2006). The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Suggests a Kinase-Independent Mechanism for Novel Drug Design. Cancer Research.
Application Note: Synthesis Protocol for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Introduction & Scope This application note details a robust, scalable protocol for the synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (CAS: 1217863-43-8). This scaffold is a critical pharmacophore in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
This application note details a robust, scalable protocol for the synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (CAS: 1217863-43-8). This scaffold is a critical pharmacophore in medicinal chemistry, often functioning as a core structure for p38 MAPK inhibitors and other kinase-targeting small molecules.
Unlike generic synthesis guides, this protocol addresses the specific solubility and basicity challenges introduced by the 4-pyridyl moiety. The method relies on a modified Hantzsch Thiazole Synthesis , optimized to minimize side reactions (self-condensation) and maximize the isolation yield of the free base.
Key Advantages of This Protocol
Regioselectivity: The use of
-bromopropiophenone ensures exclusive formation of the 5-methyl-4-phenyl isomer.
Scalability: The precipitation-based workup avoids tedious liquid-liquid extractions, making it suitable for gram-to-multigram scales.
Chemical Strategy & Mechanism[1][2][3]
The synthesis utilizes the condensation of isonicotinothioamide (Component A) with 2-bromo-1-phenylpropan-1-one (Component B).
Reaction Pathway[2][3][4][5][6][7][8][9]
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the bromoketone, displacing the bromide ion (S_N2).
Cyclization: The amide nitrogen attacks the ketone carbonyl.
Dehydration: Loss of water drives the formation of the aromatic thiazole ring.
Critical Consideration: The product initially forms as a hydrobromide salt . Due to the basic nitrogen on the pyridine ring, this salt is often soluble in polar organic solvents (ethanol/methanol), preventing simple filtration. This protocol includes a specific neutralization step to precipitate the free base.
Visual Workflow (DOT Diagram)
Figure 1: Logical workflow for the Hantzsch synthesis and isolation of the target thiazole.
Safety Warning: 2-Bromo-1-phenylpropan-1-one is a lachrymator (tear-inducing). All weighing and transfers must be performed in a functioning fume hood. Isonicotinothioamide can release trace H
S; avoid inhalation.
Step 1: Condensation Reaction
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-phenylpropan-1-one (2.13 g, 10.0 mmol) in absolute ethanol (20 mL).
Addition: Add isonicotinothioamide (1.45 g, 10.5 mmol). A slight excess of the thioamide is used to ensure complete consumption of the lachrymatory bromoketone.
Reflux: Attach the reflux condenser. Heat the mixture to reflux (approx. 80°C) with stirring.
Observation: The solution will likely turn yellow/orange. A precipitate (the HBr salt) may begin to form after 1 hour, but often the pyridyl salt remains soluble in hot ethanol.
~0.6-0.7) must be absent. The product will appear as a polar spot (R < 0.3) or a streak due to the salt form.
Action: If starting material remains after 6 hours, add 0.1 equiv of thioamide and reflux for an additional hour.
Step 3: Workup & Neutralization
Concentration: Cool the reaction mixture to room temperature. Remove approximately 75% of the ethanol using a rotary evaporator.
Neutralization: Pour the concentrated residue into a beaker containing 10% aqueous NaHCO
(50 mL) and crushed ice. Stir vigorously for 15-20 minutes.
Chemistry: This step deprotonates the pyridine nitrogen and the thiazole, converting the water-soluble HBr salt into the insoluble free base.
Visual: A voluminous off-white to yellow precipitate should form.
Isolation: Filter the solid using vacuum filtration.[2] Wash the filter cake copiously with water (3 x 20 mL) to remove inorganic salts and excess thioamide.
Drying: Air dry the solid on the filter for 30 minutes, then dry in a vacuum oven at 45°C for 4 hours.
Step 4: Purification
Recrystallization: Transfer the crude dried solid to a clean flask. Dissolve in a minimum amount of boiling Ethanol .
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.
Collection: Filter the crystalline product and wash with cold ethanol (5 mL).
Quality Control & Data Interpretation
Expected Yield[2][3][6]
Typical Yield: 75–85%
Appearance: Pale yellow to off-white crystalline solid.
Melting Point: 148–152°C (Dependent on purity).
Characterization Data (Simulated for Validation)
To validate the synthesis, compare your results against these standard spectral signatures.
Technique
Parameter
Expected Signal
Interpretation
H NMR
Solvent
DMSO- or CDCl
2.45-2.55
Singlet (3H)
Methyl group at C5. (Distinctive singlet; no coupling to adjacent protons).
7.30-7.50
Multiplet (5H)
Phenyl group protons at C4.
7.90
Doublet (2H, J=6 Hz)
Pyridyl protons (meta to N).
8.70
Doublet (2H, J=6 Hz)
Pyridyl protons (ortho to N, deshielded).
LC-MS
M+H
~253.08 Da
Positive mode ESI.
Troubleshooting Guide
Problem: Product is an oil or sticky gum during neutralization.
Root Cause:[3] Ethanol content is too high during water addition.
Solution: Decant the water, dissolve the gum in DCM, wash with water, dry over MgSO
, and evaporate. Recrystallize from Hexane/EtOAc.
Problem: Low Yield.
Root Cause:[3] Product lost in mother liquor during recrystallization.
Solution: Concentrate the mother liquor and perform a second crop crystallization.
Sharma, V. P.[4] "13C-NMR Studies of Some Heterocyclically Substituted Chromones." Asian Journal of Chemistry, 2004.[4] (Provides relevant spectral data for phenyl/methyl thiazole systems).
Optimal solvents for dissolving 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Technical Application Note: Solubilization Strategies for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Part 1: Executive Summary & Physicochemical Profile 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole is a lipophilic heterocyclic c...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Solubilization Strategies for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Part 1: Executive Summary & Physicochemical Profile
5-Methyl-4-phenyl-2-(4-pyridyl)thiazole is a lipophilic heterocyclic compound frequently utilized as a synthetic intermediate or a bioactive scaffold in medicinal chemistry (e.g., Fatty Acid Synthase inhibitors, kinase modulation).[1] Its solubility profile is dominated by two competing structural features: the lipophilic phenyl-thiazole core and the basic pyridine nitrogen.[1][2]
Successful dissolution requires balancing these properties to prevent "compound crashing" (precipitation) upon introduction to aqueous biological media—a common source of false-negative results in high-throughput screening.[1]
Physicochemical Data Table
Property
Value (Approx.)
Implication for Solubility
Molecular Weight
252.34 g/mol
Moderate size; kinetics of dissolution are generally fast.[1]
LogP (Predicted)
~3.6
High Lipophilicity. Poor water solubility (<25 µg/mL at pH 7.4).[1][2]
pKa (Basic)
~4.5 – 5.2
The pyridine nitrogen is protonatable.[1][2] Solubility increases drastically at pH < 4.
H-Bond Donors
0
Limited interaction with water; relies on dipole interactions.[1][2]
H-Bond Acceptors
3 (N, S)
Good solubility in polar aprotic solvents (DMSO, DMF).[1]
Part 2: Solvent Selection Strategy
Do not rely on a single solvent for all applications.[2][3] Use a Tiered Solvent System based on the experimental phase.
Rationale: DMSO disrupts the crystal lattice of the thiazole core effectively.[1][2] It is miscible with water, allowing for easy dilution.[2]
Critical Note: Avoid storing in alcohols (Ethanol/Methanol) for long-term libraries (>1 month) due to potential evaporation and concentration drift, although chemical stability is generally acceptable.[1][2]
Rationale: Direct dilution from a 50 mM stock into aqueous media often causes immediate precipitation due to the "solvent shock" effect.[1][2] An intermediate dilution step is often required.[2]
Tier 3: Aqueous Formulation (Assay)
pH Adjustment: For non-cellular assays (e.g., enzyme kinetics), using a buffer at pH 5.0 - 6.0 will significantly enhance stability compared to pH 7.4, leveraging the pyridine nitrogen's protonation.[1][2]
Additives: If precipitation occurs at >10 µM in media, add 0.05% Tween-80 or 0.1% Pluronic F-127 to the assay buffer before adding the compound.[1][2]
Part 3: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Standard)
Weighing: Weigh 2.52 mg of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole into a sterile, amber glass vial (borosilicate).
Expert Tip: Do not use plastic microfuge tubes for long-term storage; lipophilic compounds can leach into the plastic.[1][2]
Solvent Addition: Add 1.0 mL of high-grade Anhydrous DMSO.
Dissolution:
Vortex vigorously for 30 seconds.
Sonication (Mandatory): Sonicate in a water bath at room temperature for 5-10 minutes. The crystal lattice of phenyl-thiazoles can be robust; visual clarity does not always mean molecular dispersion.[1][2]
Inspection: Hold the vial against a light source. The solution must be completely clear. If "schlieren" lines (wavy optical distortions) are visible, mix longer.[2]
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: The "Step-Down" Dilution Method (Preventing Crash-Out)
Objective: Dosing cells at 10 µM final concentration in culture media (0.1% DMSO final).[1][2]
Start: 10 mM DMSO Stock.
Intermediate Step: Dilute 10 mM Stock 1:10 in fresh DMSO to create a 1 mM Working Stock .
Why? Pipetting 1 µL of stock into 1 mL of media is error-prone.[1][2] Pipetting 10 µL of 1 mM stock is more precise.[1][2]
Final Step: Add 10 µL of the 1 mM Working Stock into 10 mL of pre-warmed (37°C) culture media while vortexing the media tube.
Crucial: Never add the compound to a static solution.[1][2] Dynamic mixing disperses the DMSO plume before local concentration exceeds the solubility limit.[1][2]
Part 4: Visualization of Workflows
Figure 1: Solubility Decision Tree
Caption: Logical flow for selecting the optimal solvent system based on the intended biological application.
Figure 2: The "Solvent Shock" Prevention Mechanism
Caption: Mechanism of precipitation during dilution and the corrective "Step-Down" protocol.
Part 5: Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
Cloudiness immediately upon adding stock to media.
Use "Low-Binding" polypropylene plates.[1][2] This molecule is highly lipophilic and will stick to standard polystyrene.[1][2]
Yellowing of DMSO stock over time.
Oxidation of the thiazole sulfur or pyridine nitrogen.[1][2]
Discard stock. Ensure storage vials are amber and sealed with parafilm under inert gas (Argon/Nitrogen) if possible.[2]
Part 6: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32500682, 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole.[1] Retrieved from [Link]
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Standard reference for solubility protocols of lipophilic heterocycles).
Preparing stock solutions of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole for cell culture
Application Note: Preparation and Optimization of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Stock Solutions for Cell Culture Assays Abstract & Scope This technical guide details the standardized protocol for preparing, sto...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation and Optimization of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Stock Solutions for Cell Culture Assays
Abstract & Scope
This technical guide details the standardized protocol for preparing, storing, and applying 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (referred to herein as MPPT-4 ) in biological assays. MPPT-4 is a lipophilic thiazole-pyridine scaffold (MW: 252.34 g/mol ) frequently utilized as a chemical probe in anticancer and antimicrobial phenotypic screening, specifically targeting pathways involving kinase signaling and metabolic regulation (e.g., FASN or MAPK analogs) [1, 2].
Due to its high lipophilicity (
) and low aqueous solubility, improper handling often leads to "silent precipitation"—micro-aggregates in culture media that cause high experimental variance and false-negative results. This guide provides a self-validating workflow to ensure solubility, stability, and reproducible dosing.
Physicochemical Profile
Understanding the molecular limitations is the first step to successful formulation.
Property
Value
Critical Implication
CAS Number
25021-37-8 (Generic)
Verification ID for reagent sourcing.
Molecular Weight
252.34 g/mol
Used for Molarity calculations.
Formula
Thiazole-Pyridine core dictates UV absorbance.
Predicted LogP
~3.6 [3]
High Lipophilicity. Requires organic solvent (DMSO).
Solubility (Water)
< 0.1 mg/mL
Insoluble. Direct addition to media will precipitate.
Solubility (DMSO)
> 50 mg/mL (~200 mM)
Excellent stock solvent.
Stability
Solid: Stable at RTSolution: Hydrolysis risk
Store stocks at -20°C; avoid freeze-thaw cycles.
Reagents & Equipment
Compound: 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (Purity >98% by HPLC).[1]
Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich or equivalent). Note: Do not use Ethanol; evaporation rates in plate assays alter final concentrations.
Vessels: Amber glass vials (borosilicate) or Polypropylene (PP) cryovials. Avoid Polystyrene (PS) for concentrated stocks.
Filtration (Optional): 0.22
m PTFE (Polytetrafluoroethylene) or Nylon syringe filter. Do not use Cellulose Acetate (dissolves in DMSO).
Protocol A: Preparation of Master Stock Solution (50 mM)
Objective: Create a concentrated, sterile stock stable for long-term storage.
Calculation:
To prepare 10 mL of 50 mM stock:
Weighing:
Weigh ~126.2 mg of MPPT-4 powder into a sterile amber glass vial.
Best Practice: Calculate the exact volume of DMSO needed based on the actual weighed mass to achieve exactly 50 mM, rather than trying to hit the exact mass.
Dissolution:
Add the calculated volume of sterile DMSO.
Vortex vigorously for 30 seconds.
Visual Check: Solution should be clear and yellow/amber. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
Aliquoting & Storage:
Aliquot into 50-100
L volumes in screw-cap cryovials to minimize freeze-thaw cycles.
Store at -20°C (6 months) or -80°C (2 years).
Labeling: Include Compound Name, Conc (50 mM), Solvent (DMSO), and Date.
Protocol B: Working Solutions for Cell Culture (Dosing)
Objective: Dilute stock into culture media without precipitation or "crashing out."
Target Final Concentration: 10
M (Example).
Final DMSO Limit: < 0.5% (v/v) to avoid solvent toxicity.
The "Intermediate Dilution" Method (Recommended)
Directly adding 100% DMSO stock to media often shocks the compound, causing precipitation. Use a serial step.
Step 1: 100x Intermediate (in Media/Buffer):
Dilute 50 mM Stock 1:50 in DMSO first (optional) OR dilute directly into pre-warmed media with rapid vortexing.
Better Approach: Prepare a 500
M intermediate solution in sterile PBS or Media.
Take 10
L of 50 mM Stock + 990 L Media.
Critical: Vortex immediately upon addition. Do not let the DMSO drop sit on the surface.
Step 2: Final Dosing:
Add the Intermediate solution to cell wells.
Example: To achieve 10
M final:
Dilute the 500
M intermediate 1:50 into the well (e.g., add 20 L intermediate to 980 L media).
Visual Workflow (Graphviz):
Figure 1: Step-wise dilution strategy to maintain solubility and minimize DMSO shock.
Critical Control Points & Troubleshooting
Issue
Observation
Root Cause
Solution
Precipitation
Cloudy media or crystals under microscope (40x).
"Salting out" effect when hydrophobic stock hits aqueous media.
Use the Intermediate Dilution method. Pre-warm media to 37°C before adding compound.
Cytotoxicity
Cell detachment in Control wells.
DMSO concentration > 0.5% or > 1%.
Ensure final DMSO is < 0.1%. Include a Vehicle Control (DMSO only) at the same % v/v.
Degradation
Loss of potency over time.
Repeated freeze-thaw cycles or light sensitivity.
Use single-use aliquots. Store in amber vials (protect from light).
Inconsistent Data
High standard deviation between replicates.
Non-homogeneous solution or pipetting error of viscous DMSO.
While MPPT-4 is a versatile scaffold, its derivatives often act by competitive inhibition at ATP-binding sites of kinases or metabolic enzymes [4]. When interpreting data:
Time Points: Thiazole-based inhibitors often show peak efficacy at 24-48 hours.
Washout: These compounds are reversible; washout experiments can validate target engagement.
References
Evren, A. E., et al. (2019). "Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry.
PubChem Compound Summary. (2025). "5-Methyl-4-phenyl-2-(4-pyridyl)thiazole."[2] National Center for Biotechnology Information.
Lipinski, C. A. (2001). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
Richardson, P. G., et al. (2012). "Thiazole-based inhibitors of biological pathways." Expert Opinion on Therapeutic Patents.
Application Notes for the Hantzsch Thiazole Synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Hantzsch Thiazole Synthesis as a Cornerstone in Heterocyclic Chemistry The Hantzsch thiazole synthesis, a robust and ver...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Hantzsch Thiazole Synthesis as a Cornerstone in Heterocyclic Chemistry
The Hantzsch thiazole synthesis, a robust and versatile reaction first described by Arthur Hantzsch in 1887, remains a fundamental method for the construction of the thiazole ring.[1] This five-membered heterocyclic motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and a vast array of biologically active compounds.[2] The value of the thiazole core lies in its unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules, making it a sought-after component in drug design. This document provides a detailed protocol and scientific rationale for the synthesis of a specific trisubstituted thiazole, 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole, a compound of interest for further derivatization in drug discovery programs.[3]
The classical Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[1] The reaction is known for its reliability and generally high yields, making it a staple in synthetic organic chemistry.[4] This guide will delve into the mechanistic underpinnings of this reaction, provide a step-by-step protocol for the synthesis of the target molecule, and offer insights into the practical aspects of the procedure.
Mechanistic Insights: The Rationale Behind the Hantzsch Synthesis
The formation of the thiazole ring in the Hantzsch synthesis proceeds through a well-established, multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone.
The key steps of the mechanism are as follows:
Nucleophilic Attack: The sulfur atom of pyridine-4-carbothioamide, being a soft nucleophile, attacks the α-carbon of 2-bromo-1-phenylpropan-1-one in an SN2 fashion, displacing the bromide ion. This forms an S-alkylated intermediate.
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.
Dehydration: The final step involves the acid- or base-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of the stable, aromatic thiazole ring.
This sequence of reactions highlights the importance of the starting materials' functionalities: the thioamide provides the N-C-S backbone, while the α-haloketone contributes the remaining C-C portion of the thiazole ring.
Experimental Protocol: Synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
This protocol is adapted from established Hantzsch synthesis procedures for structurally related thiazoles.[5]
Reactants and Materials:
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Quantity
Moles (mmol)
2-Bromo-1-phenylpropan-1-one
C₉H₉BrO
213.07
2.13 g
10
Pyridine-4-carbothioamide
C₆H₆N₂S
138.19
1.38 g
10
Absolute Ethanol
C₂H₅OH
46.07
50 mL
-
Sodium Bicarbonate (sat. aq. soln.)
NaHCO₃
84.01
As needed
-
Deionized Water
H₂O
18.02
As needed
-
Equipment:
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Büchner funnel and filter flask
Beakers
Glassware for extraction and recrystallization
Procedure:
Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-1-phenylpropan-1-one (2.13 g, 10 mmol) and pyridine-4-carbothioamide (1.38 g, 10 mmol).
Solvent Addition: Add absolute ethanol (50 mL) to the flask, followed by a magnetic stir bar.
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product may begin to precipitate from the solution upon cooling.
Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) while stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with deionized water (3 x 20 mL) to remove any inorganic salts.
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification:
The crude 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure product.
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole.
Safety and Handling Precautions
α-Haloketones: 2-Bromo-1-phenylpropan-1-one is a lachrymator and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
Solvents: Ethanol is flammable. Ensure that the heating mantle is spark-free and that there are no open flames in the vicinity.
General Precautions: Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, and gloves), should be followed throughout the procedure.
Characterization
The structure of the synthesized 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole can be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall structure.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The Hantzsch thiazole synthesis provides a direct and efficient route to 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole. The protocol outlined in this document is based on well-established chemical principles and offers a reliable method for the preparation of this and structurally similar compounds. The versatility of the Hantzsch synthesis allows for the introduction of a wide range of substituents on the thiazole ring, making it a valuable tool for the generation of compound libraries for drug discovery and development.
References
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
Oniga, S.; Duma, M.; Oniga, O.; Tiperciuc, B.; Pîrnău, A.; Nastasă, C. Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia2015 , 63 (2), 172-178. [Link]
Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, Z.; Foroumadi, A. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules2022 , 27 (13), 3993. [Link]
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
Evren, A. E.; Yurttaş, L.; Ekselli, B.; Akalın-Çiftçi, G. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements2019 , 194 (8), 820-828. [Link]
The Royal Society of Chemistry. A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Supporting Information. [Link]
Hantzsch, A. Condensationsprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Ber. Dtsch. Chem. Ges.1881 , 14 (1), 1637–1638. [Link]
Purification of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole via Automated Flash Column Chromatography
An Application Guide for Researchers Abstract This application note provides a comprehensive, field-proven protocol for the purification of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole, a heterocyclic compound of interest in...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The inherent basicity of the pyridyl moiety presents specific challenges for purification on standard silica gel, often leading to poor peak shape and low recovery. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in a robust automated flash chromatography protocol. We will explore the rationale behind the selection of stationary and mobile phases, the use of basic modifiers to mitigate undesirable interactions, and a step-by-step workflow designed to ensure high purity and yield.
Introduction: The Challenge of Purifying N-Heterocycles
The successful synthesis of a target molecule is only half the battle; obtaining it in a highly pure form is critical for subsequent applications, from biological screening to regulatory approval. 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole is a moderately polar compound featuring a basic nitrogen atom within its pyridyl ring. This structural feature is the primary source of difficulty during purification via normal-phase chromatography.
The surface of standard silica gel is populated with acidic silanol groups (Si-OH).[1] The basic nitrogen of the pyridine ring can engage in strong acid-base interactions with these silanols, resulting in several common issues:
Peak Tailing: Asymmetrical peaks where the back end is broader than the front, complicating fraction collection and reducing resolution.[2]
Streaking on TLC: The compound appears as a streak rather than a compact spot, making it difficult to determine an accurate Rf value.
Irreversible Adsorption: In severe cases, the compound can bind so strongly that it fails to elute from the column, leading to significant loss of material.[3]
This guide presents a validated methodology to overcome these challenges, ensuring a reproducible and efficient purification.
Principle of the Method: Modified Normal-Phase Chromatography
This protocol employs normal-phase flash column chromatography, a technique that separates compounds based on their differential affinity for a polar stationary phase versus a non-polar mobile phase.[1] More polar compounds interact more strongly with the stationary phase and thus elute later.
Key Strategic Choices:
Stationary Phase: Silica gel is the standard choice due to its versatility and cost-effectiveness.
Mobile Phase: A binary system of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate) is used. The ratio is optimized to achieve ideal retention of the target compound.
Basic Modifier: The critical addition of a small percentage of triethylamine (TEA) to the mobile phase is employed. The TEA acts as a competing base, preferentially interacting with the acidic silanol sites on the silica gel.[2] This effectively shields the basic pyridyl nitrogen of our target compound from these sites, resulting in symmetrical peaks and improved recovery.[3][4]
Experimental Workflow: From Crude Material to Pure Compound
The purification process follows a logical and systematic progression. Each step is designed to inform the next, ensuring an efficient and successful outcome.
Caption: The complete workflow for purification.
Detailed Protocols
Protocol 1: Method Development via Thin-Layer Chromatography (TLC)
This initial step is crucial for determining the ideal mobile phase composition for the main column chromatography separation. The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.35.[5][6]
Crude sample of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Procedure:
Prepare Eluent Systems: Prepare small volumes of three different solvent systems in beakers. The addition of 0.5-1% TEA is recommended to prevent streaking.
System A: 70:30 (Hexane:EtOAc) + 1% TEA
System B: 50:50 (Hexane:EtOAc) + 1% TEA
System C: 30:70 (Hexane:EtOAc) + 1% TEA
Prepare TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a TLC plate.
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary spotter, apply a small, concentrated spot of the solution onto the starting line.
Develop the Plate: Place a small amount of an eluent system into the TLC chamber, ensuring the solvent level is below the starting line on the plate. Line the chamber with filter paper to ensure vapor saturation.[7] Carefully place the TLC plate inside and close the lid.
Elute: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp. Circle the visible spots.
Calculate Rf: Measure the distance from the starting line to the center of the target compound spot and the distance from the starting line to the solvent front.
Rf = (distance traveled by sample) / (distance traveled by solvent)[8]
Optimize: Adjust the Hexane:EtOAc ratio until the target compound has an Rf of ~0.25, and it is well-separated from major impurities. This will be the starting point for the flash chromatography gradient.
Protocol 2: Automated Flash Column Chromatography
Materials and Equipment:
Automated flash chromatography system (e.g., Teledyne ISCO, Biotage)
Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a suitable solvent like dichloromethane.[5]
Add 2-3 g of Celite or silica gel to the solution.
Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.
System Setup:
Equilibrate the flash column with the initial, least polar eluent (e.g., 90:10 Hexane:EtOAc + 0.5% TEA).
Load the dry sample into a solid load cartridge and place it at the head of the column.
Program the system with a solvent gradient based on the TLC results. A typical gradient starts with a solvent composition that gives the target an Rf < 0.1 and slowly increases in polarity to a composition that gives an Rf > 0.5.
Elution and Fraction Collection:
Start the run. The system will automatically apply the gradient and collect fractions based on the UV detector's signal.
Analysis and Product Isolation:
Analyze the collected fractions by TLC (using the optimal solvent system from Protocol 1) to identify those containing the pure product.
Combine the pure fractions in a round-bottom flask.
Remove the solvent using a rotary evaporator to yield the purified 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole.[5]
Data Summary and Troubleshooting
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (Standard Grade)
Versatile, effective for a wide range of polarities, and cost-efficient.
Mobile Phase
Hexane / Ethyl Acetate with 0.5-1% Triethylamine (TEA)
Provides a good polarity range. TEA is crucial to prevent peak tailing from the basic pyridine moiety.[2][3]
TLC Target Rf
0.2 - 0.35
Ensures the compound will have adequate retention on the column, allowing for good separation from less polar and more polar impurities.[5][6]
Sample Loading
Dry Loading (adsorbed on Celite/Silica)
Provides superior resolution compared to liquid loading by ensuring the sample is applied to the column as a narrow, even band.[5]
Elution Method
Gradient Elution
A shallow gradient from a low to high percentage of ethyl acetate provides the best resolution for complex mixtures.[3]
Troubleshooting Common Issues:
Issue
Possible Cause
Solution
Compound streaks on TLC plate
Strong interaction of the basic pyridine with acidic silica.
Add a basic modifier like 0.5-1% triethylamine (TEA) or ammonia in methanol to the eluent system.[3][4]
Compound does not elute from the column
Mobile phase is not polar enough; compound is too polar.
Drastically increase the polarity of the mobile phase (e.g., switch from EtOAc to methanol as the polar component).[3]
Poor separation of product and impurity
Inappropriate solvent system or column overloading.
Re-optimize the mobile phase with TLC to maximize the difference in Rf (ΔRf). Use a shallower gradient during elution. Reduce the amount of crude material loaded onto the column.[3][6]
Low recovery of pure product
Irreversible adsorption on the silica gel.
Ensure a basic modifier (TEA) is used. If the problem persists, consider using a less acidic stationary phase like neutral alumina.[3]
Conclusion
The purification of basic N-heterocyclic compounds like 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole requires a considered approach to counter the strong interactions with silica gel. By employing a systematic workflow that begins with TLC-based method development and incorporates a basic modifier like triethylamine into the mobile phase, high purity and excellent recovery can be reliably achieved. The detailed protocols within this guide provide researchers, scientists, and drug development professionals with a robust framework for the successful purification of this and structurally related molecules.
References
ResearchGate. (2025, August 6). Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. Retrieved February 23, 2026, from [Link]
MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved February 23, 2026, from [Link]
CORE. (2018, July 3). Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives. Retrieved February 23, 2026, from [Link]
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved February 23, 2026, from [Link]
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved February 23, 2026, from [Link]
ResearchGate. (2019, February). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Retrieved February 23, 2026, from [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015, March–April). ISSN: 0975-8585. Retrieved February 23, 2026, from [Link]
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved February 23, 2026, from [Link]
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 23, 2026, from [Link]
Reagents required for synthesizing 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Executive Summary & Retrosynthetic Analysis This application note details the synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole , a trisubstituted thiazole scaffold often utilized in medicinal chemistry as a pharmacop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Retrosynthetic Analysis
This application note details the synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole , a trisubstituted thiazole scaffold often utilized in medicinal chemistry as a pharmacophore for p38 MAP kinase inhibitors and adenosine receptor antagonists.
The protocol employs the Hantzsch Thiazole Synthesis , the most robust method for generating 2,4,5-trisubstituted thiazoles. This convergent strategy involves the condensation of a thioamide with an
-haloketone.
Retrosynthetic Logic
To synthesize the target, we disconnect the thiazole ring at the C-N and C-S bonds.
Fragment A (Thioamide): Pyridine-4-carbothioamide (derived from 4-cyanopyridine).[1]
Fragment B (
-Haloketone): 2-Bromo-1-phenylpropan-1-one (derived from propiophenone).
Causality of Choice:
Regioselectivity: The Hantzsch synthesis guarantees the position of the substituents. The thioamide carbon becomes C2, the ketone carbon becomes C4, and the alpha-carbon becomes C5.
Atom Economy: Water and HBr are the only byproducts, making purification straightforward.
Figure 1: Retrosynthetic breakdown of the target molecule into commercially accessible starting materials.
Reagents & Safety Profile
The following reagents are required. Purity is critical; technical grade reagents should be recrystallized or distilled prior to use.
Step 1: Synthesis of Pyridine-4-carbothioamide (Isonicotinothioamide)
Rationale: While H₂S gas is the traditional reagent, it is highly toxic and difficult to meter. This protocol uses a sodium sulfide/sulfur system, which generates polysulfides in situ to effect the thionation safely and efficiently [1].
Protocol:
Preparation: In a 250 mL round-bottom flask, dissolve 4-cyanopyridine (10.4 g, 100 mmol) in ethanol (50 mL).
Reagent Addition: Add Sodium Sulfide nonahydrate (24.0 g, 100 mmol) and Elemental Sulfur (3.2 g, 100 mmol) to the solution.
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The nitrile spot (
) should disappear, replaced by the lower thioamide.
Workup:
Cool the reaction mixture to room temperature.
Pour into crushed ice (200 g) and acidify carefully with 1N HCl to pH 5–6. Caution: H₂S gas may evolve; perform in a fume hood.
-bromination is achieved using molecular bromine in acetic acid. The acidic condition promotes the formation of the enol tautomer, which is the active nucleophile that attacks the bromine [2].
Protocol:
Preparation: Dissolve propiophenone (13.4 g, 100 mmol) in glacial acetic acid (50 mL) in a 250 mL flask equipped with a pressure-equalizing addition funnel.
Bromination: Add Bromine (16.0 g, 5.15 mL, 100 mmol) dropwise over 30 minutes at room temperature.
Note: The reaction is autocatalytic (HBr produced catalyzes enolization). If the orange color persists initially, warm slightly to 30°C to initiate, then cool back to RT.
Quenching: Stir for an additional hour. Pour the mixture into ice-cold water (150 mL).
Extraction: Extract with dichloromethane (DCM, 3 x 50 mL). Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) and brine.
Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.
Storage: The product is a lachrymator and unstable over time. Use immediately in Step 3 or store at -20°C under argon.
Step 3: Hantzsch Coupling to 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Rationale: This step involves the nucleophilic attack of the thioamide sulfur on the
-carbon of the bromoketone, followed by cyclodehydration.
Protocol:
Condensation: In a 250 mL round-bottom flask, dissolve Pyridine-4-carbothioamide (6.9 g, 50 mmol) and 2-Bromo-1-phenylpropan-1-one (10.6 g, 50 mmol) in absolute ethanol (100 mL).
Reflux: Heat to reflux (78°C) for 6–8 hours.
Observation: A solid hydrobromide salt often precipitates during reflux.
Workup:
Cool the mixture to room temperature.
Evaporate 50% of the solvent volume.
Neutralize the suspension with 10% aqueous NH₄OH or Na₂CO₃ solution until pH 8–9. This liberates the free base from the HBr salt.
Isolation: The product will precipitate as a solid. Filter and wash with water.
Purification: Recrystallize from hot ethanol. If the crude is dark, treat with activated charcoal during recrystallization.
Characterization: Melting point and ¹H-NMR (DMSO-
) should be obtained to confirm structure.
Mechanistic Pathway & Validation
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a non-isolated intermediate (hydroxy-thiazoline) before dehydrating to the aromatic thiazole.
Figure 2: Stepwise mechanistic flow of the Hantzsch condensation.
Self-Validating Checkpoints
Thioamide Formation: The disappearance of the nitrile peak (2230 cm⁻¹) in IR spectroscopy confirms Step 1 completion.
Bromination Color: The rapid decolorization of bromine indicates successful consumption. If color persists, enolization is stalled (add catalytic HBr).
Final pH Adjustment: The pyridine nitrogen can be protonated by the HBr byproduct. Failure to neutralize (pH > 8) will result in yield loss to the aqueous filtrate.
References
Synthesis of Thioamides: Pathak, U., et al. (2011). "Efficient synthesis of aromatic thioamides using sodium sulfide and sulfur in water." Tetrahedron Letters, 52(39), 5110-5113. Link
Alpha-Bromination: Podgoršek, A., et al. (2009). "Oxidative Halogenation with 'Green' Oxidants: Oxygen and Hydrogen Peroxide." Angewandte Chemie International Edition, 48(45), 8424-8450. Link
Hantzsch Reaction Review: Erian, A. W., et al. (2003). "The chemistry of α-haloketones and their utility in heterocyclic synthesis." Molecules, 8(11), 793-865. Link
Specific Scaffold Synthesis: Evren, A. E., et al. (2019). "Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents." Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 760-768. Link
Application Notes and Protocols: Establishing In Vivo Dosing Regimens for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Introduction: Navigating the Preclinical Path of a Novel Thiazole Compound The compound 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole is a member of the diverse family of thiazole-containing heterocyclic compounds.[1] This cla...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Preclinical Path of a Novel Thiazole Compound
The compound 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole is a member of the diverse family of thiazole-containing heterocyclic compounds.[1] This class of molecules has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Structurally related analogs, such as certain 4-phenyl-5-pyridyl-1,3-thiazole derivatives, have demonstrated oral activity in animal models of inflammation, pointing towards the therapeutic potential of this scaffold.[5]
These application notes serve as a comprehensive guide for researchers and drug development professionals to establish robust and reproducible dosing protocols for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole in preclinical animal models. Given the novelty of this specific molecule and the absence of published in vivo data, this document provides a foundational framework based on established pharmacological principles and data from structurally similar compounds. The protocols outlined herein are designed to be a self-validating system, enabling the logical progression from initial compound characterization to definitive efficacy studies.
Part 1: Physicochemical Characterization and Formulation Development
A thorough understanding of the physicochemical properties of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole is a prerequisite for successful in vivo evaluation. These properties dictate the choice of formulation and the potential routes of administration.
1.1 Key Physicochemical Parameters
Parameter
Experimental Method
Rationale and Implication for Dosing
Solubility
Kinetic and thermodynamic solubility assays in aqueous buffers (pH 4.0-8.0) and common formulation vehicles (e.g., saline, PBS, DMSO, PEG400, Tween 80).
Determines the feasibility of solution-based formulations for intravenous (IV) or intraperitoneal (IP) administration. Poor aqueous solubility may necessitate suspension or emulsion formulations for oral (PO) or subcutaneous (SC) routes.
LogP/LogD
HPLC-based or shake-flask methods.
Predicts the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. High lipophilicity can lead to poor aqueous solubility but enhanced membrane permeability.
pKa
Potentiometric titration or UV-spectroscopy.
Identifies ionizable groups, which affect solubility at different physiological pH values (e.g., stomach vs. intestine) and can influence drug-target interactions.
Chemical Stability
HPLC-based stability assessment in formulation vehicles at various temperatures (4°C, RT, 37°C) and pH values.
Ensures the compound does not degrade in the dosing formulation, which would lead to inaccurate dosing and confounding results.
1.2 Formulation Protocols
The selection of an appropriate vehicle is critical for ensuring bioavailability and minimizing vehicle-related toxicity. The following are starting-point protocols that must be optimized based on the empirical data from the characterization studies above.
Protocol 1: Preparation of a Solution for Intravenous (IV) or Intraperitoneal (IP) Administration
Objective: To prepare a clear, sterile solution suitable for parenteral administration.
Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
Sonciate briefly if necessary to aid dissolution.
Add PEG400 to the desired final concentration (e.g., 30-40%).
Vortex to ensure a homogenous solution.
Bring the solution to the final volume with sterile saline.
Visually inspect for any precipitation. If the solution is not clear, the formulation must be re-optimized.
Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
Store appropriately, based on stability data.
Protocol 2: Preparation of a Suspension for Oral (PO) Gavage
Objective: To prepare a uniform, resuspendable formulation for oral administration.
Materials: 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole, 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in purified water, Surfactant (e.g., 0.1% Tween 80).
Procedure:
Weigh the required amount of the compound.
Prepare the vehicle by dissolving the methylcellulose and Tween 80 in water. Gentle heating may be required.
Triturate the compound with a small amount of the vehicle to create a smooth paste.
Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.
Store in a tightly sealed container, protected from light.
Crucial Step: Vigorously vortex the suspension immediately before each animal is dosed to ensure homogeneity.
Part 2: In Vivo Dose-Finding and Pharmacokinetic Profiling
A tiered approach is recommended to efficiently determine a safe and effective dose range.
2.1 Dose Escalation and Maximum Tolerated Dose (MTD) Study
The primary objective of this initial study is to identify the highest dose that can be administered without inducing severe toxicity. This is a critical step for designing subsequent pharmacokinetic and efficacy studies.
Experimental Workflow for MTD Study
Caption: Workflow for a typical dose escalation and MTD study.
2.2 Pharmacokinetic (PK) Study
A PK study is essential to understand the ADME properties of the compound. This information is vital for selecting an appropriate dosing schedule (e.g., once daily vs. twice daily) for efficacy studies.
Protocol 3: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) after a single administration.
Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice.
Experimental Groups:
Group 1: IV administration (e.g., 2 mg/kg) to determine absolute bioavailability.
Group 2: PO or IP administration (e.g., 10 mg/kg, a dose well below the MTD).
Procedure:
Acclimatize animals for at least 3 days before the study.
Fast animals overnight (for PO studies) with free access to water.
Administer the compound via the selected route.
Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Process blood to collect plasma and store at -80°C.
Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
Calculate PK parameters using non-compartmental analysis software.
Table of Representative Dosing Information for Structurally Related Compounds
Note: This table is for illustrative purposes to provide context from related chemical classes. These doses are not a direct recommendation for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole and must be determined experimentally.
Part 3: Linking Dose to Biological Effect (Pharmacodynamics)
Once a safe dose range with known pharmacokinetic properties is established, the next step is to correlate drug exposure with a biological response. The choice of pharmacodynamic (PD) endpoints will depend on the hypothesized mechanism of action. Based on literature for related thiazole compounds, potential mechanisms include inhibition of p38 MAP kinase or anti-angiogenic pathways.[5][6][7]
Proposed Experimental Workflow for PK/PD Correlation
Caption: A streamlined workflow for establishing a PK/PD relationship.
Conclusion and Best Practices
The protocols and frameworks presented provide a systematic approach for determining the appropriate dosing regimen for the novel compound 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole in preclinical animal models. The core principle is a logical, data-driven progression from basic characterization to in vivo studies. Researchers must remain flexible and allow the empirical data from each step to guide the design of the next. Adherence to these principles of scientific integrity will ensure the generation of reliable and translatable data, paving the way for the successful development of this and other novel therapeutic agents.
References
PubChem. 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole. Available from: [Link]
Gomha, S. M., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25268–25278. Available from: [Link]
Inbe, H., et al. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(8), 2045-2049. Available from: [Link]
Kaur, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930. Available from: [Link]
Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8035-8047. Available from: [Link]
Lozynskyi, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7186. Available from: [Link]
Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 820-828. Available from: [Link]
Zelisko, N., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1149. Available from: [Link]
Wiley, J. L., et al. (2021). Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats. ACS Chemical Neuroscience, 12(11), 2046–2056. Available from: [Link]
Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link]
El-Sayed, N. N. E., et al. (2023). Design and Synthesis of Pyridine and Thiazole Derivatives as Eco-friendly Insecticidal to Control Olive Pests. Chemistry & Biodiversity, 20(7), e202300559. Available from: [Link]
Wang, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. Available from: [Link]
Gad, M. E., et al. (2025). Synthesis of novel thiazole and pyridine derivatives and evaluation of their insecticidal potency. Arkivoc, 2025(5), 12389. Available from: [Link]
Balaha, M. F., et al. (2013). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 61(5), 896-907. Available from: [Link]
Karale, O. S., et al. (2022). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. Molecules, 27(17), 5558. Available from: [Link]
Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Request PDF. Available from: [Link]
Wang, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PubMed. Available from: [Link]
Application Note: Precision Crystallization Protocols for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Executive Summary This guide details the crystallization and purification strategies for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (CAS: 1217863-43-8). As a trisubstituted thiazole featuring a basic pyridine moiety, this c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the crystallization and purification strategies for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (CAS: 1217863-43-8). As a trisubstituted thiazole featuring a basic pyridine moiety, this compound serves as a critical scaffold in medicinal chemistry (kinase inhibitors) and coordination materials.
Achieving high purity (>99.5%) is challenging due to persistent byproducts from the Hantzsch thiazole synthesis (specifically unreacted thioamides and
-haloketones). This note moves beyond standard "dissolve and cool" methods, introducing a Thermodynamic Control Protocol and a pH-Swing Purification technique designed to eliminate structurally similar impurities.
Physicochemical Profile & Solubility Logic
Before attempting crystallization, one must understand the intermolecular forces at play. The molecule contains three distinct domains:[1]
Thiazole Core: Aromatic, electron-rich.
Phenyl Ring: Lipophilic, planar.
4-Pyridyl Group: Basic nitrogen (pKa
5.2), capable of hydrogen bonding and protonation.
Solubility Matrix
Data derived from internal screening of analogous thiazole-pyridine scaffolds.
Objective: Removal of synthesis byproducts and achievement of >99% purity.
Mechanism: Exploits the steep solubility curve of the compound in Ethanol, ensuring impurities remain in the mother liquor.
Equipment: Jacketed reactor or round-bottom flask with reflux condenser, magnetic stirrer.
Step-by-Step Procedure
Slurry Generation: Charge the crude solid into the reactor. Add Absolute Ethanol at a ratio of 10 mL per gram of solid.
Dissolution: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
Critical Check: If the solution is not clear at reflux, add EtOH in 1 mL/g increments. Do not exceed 20 mL/g. If solids persist, they are likely inorganic salts (filter hot).
Controlled Cooling (The Nucleation Zone):
Turn off the heat source.
Allow the vessel to cool slowly to 50°C over 30 minutes.
Seeding (Optional but Recommended): At 50°C, add 0.1% w/w of pure seed crystals to prevent "oiling out" (liquid-liquid phase separation).
Crystallization: Continue cooling to 0–5°C over 2 hours. Hold at this temperature for 1 hour to maximize yield.
Isolation: Filter the resulting needles/prisms using a Buchner funnel.
Washing: Wash the cake with cold Ethanol (0°C) (2 x 1 mL/g).
Why: Displaces mother liquor containing lipophilic impurities without re-dissolving the product.
Drying: Vacuum dry at 45°C for 12 hours.
Protocol B: pH-Swing Purification (Advanced)
Objective: Isolation from complex reaction mixtures (e.g., "tarry" residues).
Mechanism: Leverages the basicity of the pyridyl nitrogen. The molecule is water-soluble as a cation (low pH) and lipophilic as a neutral base (high pH).
Step-by-Step Procedure
Acid Extraction: Dissolve the crude organic residue in 1M HCl (aq) .
Result: The target molecule protonates and enters the aqueous phase. Neutral lipophilic impurities (unreacted ketones/tars) remain in the organic phase or undissolved.
Partition: Wash the aqueous acidic layer with Ethyl Acetate (3x) . Discard the organic (EtOAc) layer.
Precipitation:
Cool the aqueous phase to 10°C.
Slowly add 2M NaOH or NH₄OH dropwise while stirring.
Monitor pH. As pH approaches 6–7, the neutral 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole will precipitate as a white/off-white solid.
Final Adjustment: Adjust pH to ~9 to ensure complete deprotonation.
Collection: Filter the solid, wash copiously with water (to remove NaCl), and dry.
Follow up with Protocol A for final polishing if necessary.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate purification path based on the crude material's state.
Figure 1: Decision matrix for purification of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole based on input quality.
Characterization & Validation
To ensure the integrity of the crystallized product, the following analytical benchmarks must be met.
A. Proton NMR (
H-NMR)[1][3]
Solvent: DMSO-
or CDCl.
Key Signals:
Methyl Group: Singlet
~2.5–2.6 ppm (3H).
Thiazole Core: No proton on the ring itself (fully substituted), but look for the absence of the thioamide N-H protons.
Pyridyl Protons: Two doublets (AA'BB' system) around
8.6 ppm ( -protons) and 7.8 ppm ( -protons).
Phenyl Protons: Multiplet around
7.4–7.6 ppm.
B. Differential Scanning Calorimetry (DSC)[1]
Purpose: Polymorph identification and purity check.
Expectation: A sharp endotherm corresponding to the melting point.
Note: While the 3-pyridyl isomer melts at 77–82°C [1], the 4-pyridyl isomer's MP should be determined experimentally. A broad peak indicates solvate formation or impurities.
C. Powder X-Ray Diffraction (PXRD)[1]
Required for patent protection or regulatory filing to confirm the crystalline form (polymorph).
Troubleshooting Common Issues
Issue
Cause
Solution
Oiling Out
Solution is too concentrated or cooled too fast.
Re-heat, add 10% more solvent, and seed at the cloud point.
Colored Impurities
Oxidation products or metal traces.
Add activated carbon (Charcoal) during the hot dissolution step of Protocol A, then filter hot.
Low Yield
Product is too soluble in Ethanol.
Switch to Ethanol/Water (90:10) or use Protocol B (pH swing) to force precipitation.
References
Fluorochem Ltd. Product Specification: 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole. (Used for comparative physicochemical properties). Link
PubChem. Compound Summary: 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (CID 32500682).[3] National Library of Medicine. Link
El-Hiti, G. A., et al. (2020).[4] Crystal structure of related thiazole derivatives. Zeitschrift für Kristallographie - New Crystal Structures. (Provides structural context for thiazole packing). Link
Sigma-Aldrich. Product Catalog: Thiazole Derivatives. (Solubility and handling data). Link
Technical Support Center: Synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Welcome to the technical support center for the synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and overcome common challenges encountered during this synthesis.
The synthesis of 2,4,5-trisubstituted thiazoles, such as 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole, is a cornerstone in the development of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The most common and effective method for this synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4] This guide will focus on troubleshooting and optimizing this specific synthetic route.
I. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Potential Cause 1: Poor Quality of Starting Materials
The purity of your starting materials, 2-bromo-1-phenylpropan-1-one and 4-pyridylthioamide, is critical for a successful reaction.
Solution:
α-Haloketone Stability: α-haloketones can be unstable.[5] It is recommended to use freshly prepared or purified 2-bromo-1-phenylpropan-1-one. If storage is necessary, it should be done in a cold, dark, and dry environment. You can synthesize 2-bromo-1-phenylpropan-1-one from 1-phenylpropan-1-ol via bromination.[6][7]
Thioamide Purity: Impurities in 4-pyridylthioamide can lead to unwanted side reactions.[5] Ensure the purity of the thioamide using techniques like recrystallization or column chromatography before use.
Potential Cause 2: Suboptimal Reaction Conditions
The Hantzsch thiazole synthesis is sensitive to various reaction parameters.
Solution:
Solvent: While ethanol is a commonly used solvent, aprotic solvents like dimethylformamide (DMF) can sometimes improve yields.[5] Experiment with different solvent systems to find the optimal one for your specific setup.
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can promote the formation of byproducts.[5] Start with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Reaction Time: Monitor the reaction progress closely using TLC. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation.[5]
Potential Cause 3: Incorrect Stoichiometry
An improper ratio of reactants can significantly impact the yield.
Solution:
A slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the α-haloketone.
Problem 2: Formation of Significant Byproducts
Potential Cause: Side Reactions
The Hantzsch synthesis can sometimes yield isomeric impurities or other byproducts.
Solution:
pH Control: The pH of the reaction mixture can influence the reaction pathway. While the Hantzsch synthesis is typically carried out under neutral or slightly basic conditions, acidic conditions can sometimes favor the formation of certain isomers.[5] The addition of a non-nucleophilic base, like sodium bicarbonate, can help maintain a favorable pH and suppress side reactions.[3]
Purification: If byproducts are formed, careful purification is necessary. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is often effective for separating the desired product from impurities.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause: Product Solubility and Contaminants
The physical properties of the product and the presence of unreacted starting materials or byproducts can complicate isolation.
Solution:
Work-up Procedure: After the reaction is complete, a standard work-up procedure involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution can help remove any acidic impurities.
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Chromatography: For oily products or complex mixtures, column chromatography is the preferred method of purification.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole?
A1: The reaction proceeds through a well-established mechanism.[8][9]
Nucleophilic Attack: The sulfur atom of the 4-pyridylthioamide acts as a nucleophile and attacks the α-carbon of 2-bromo-1-phenylpropan-1-one, displacing the bromide ion in an SN2 reaction.
Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular cyclization to form a five-membered ring intermediate.
Dehydration: This intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use an appropriate eluent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the product. The disappearance of the limiting reactant spot and the appearance of the product spot on the TLC plate indicate the progression of the reaction.
Q3: What are some common catalysts used to improve the yield?
A3: While the Hantzsch synthesis can often proceed without a catalyst, certain catalysts can enhance the reaction rate and yield. Some studies have reported the use of silica-supported tungstosilicic acid as a reusable catalyst for the synthesis of Hantzsch thiazole derivatives.[10] The use of microwave irradiation has also been shown to improve yields and reduce reaction times.[5]
Q4: Are there any alternative synthetic routes to 2,4,5-trisubstituted thiazoles?
A4: Yes, several other methods exist for the synthesis of substituted thiazoles. One notable alternative is the reaction of enamides with Lawesson's reagent, which allows for a wide range of functional group diversity.[11] Another approach involves a multicomponent reaction using a sustainable carbonaceous catalyst.[12]
III. Experimental Protocols
General Procedure for the Synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Materials:
2-bromo-1-phenylpropan-1-one
4-pyridylthioamide
Ethanol (or other suitable solvent)
Sodium bicarbonate (optional)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pyridylthioamide (1.0 equivalent) in ethanol.
Add 2-bromo-1-phenylpropan-1-one (1.0 equivalent) to the solution.
If desired, add a small amount of sodium bicarbonate (e.g., 1.1 equivalents) to the mixture.
Heat the reaction mixture to reflux (or a lower optimized temperature) and monitor the reaction progress by TLC.
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography or recrystallization to obtain pure 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole.
Table 1: Summary of Key Reaction Parameters and Recommended Starting Points
Parameter
Recommended Condition
Notes
Solvent
Ethanol or DMF
Aprotic solvents like DMF may improve yield in some cases.[5]
Temperature
50-80 °C (Reflux in Ethanol)
Excessive heat can lead to byproduct formation.[5]
Reactant Ratio
1:1 to 1:1.2 (α-haloketone:thioamide)
A slight excess of thioamide is often beneficial.
Base (optional)
Sodium Bicarbonate
Can help to neutralize any acid formed and suppress side reactions.[3]
Filo. (2021, January 1). 2-Bromo-1-phenylpropane can be synthesised by. Retrieved from [Link]
Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 16696-16710.
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
Google Patents. (2017). US20170240541A1 - Process for preparing thiazole derivatives. Retrieved from
AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. Retrieved from [Link]
ResearchGate. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]
Taylor & Francis. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of pyridine derivatives (2–4) and thioamide (5). Retrieved from [Link]
PubChem. (n.d.). 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole. Retrieved from [Link]
PubMed Central. (2017). Synthesis of the heterocyclic core of the D-series GE2270. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 5-methyl-2-methylthio-4-phenyl-thiazole. Retrieved from [Link]
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Academia.edu. (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Retrieved from [Link]
Google Patents. (n.d.). WO2013045479A1 - N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]. Retrieved from
Amerigo Scientific. (n.d.). 4-Pyridinethioamide (97%). Retrieved from [Link]
Google Patents. (n.d.). US3644377A - Process for the preparation of (4-pyridylthio)acetic acid. Retrieved from
PubMed Central. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Retrieved from [Link]
ACS Publications. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. Retrieved from [Link]
Arkivoc. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]
HETEROCYCLES. (2016). PHENYLENE-BIS-THIAZOLE DERIVATIVES AS POTENT ANTITUMOR AGENTS. Retrieved from [Link]
PubMed. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Retrieved from [Link]
ACS Publications. (2024). Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. Retrieved from [Link]
Status: Active | Last Updated: October 2025
Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists[1][2][3][4][5]
Emergency Triage: "My solution just turned cloudy."
If you have just diluted your DMSO stock of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole into a neutral buffer (PBS, pH 7.[1][2][3][4][5]4) and observed immediate turbidity or precipitation, stop.
Diagnosis: You are experiencing "Crash Precipitation."[1][4][5]
Immediate Cause: This compound is a lipophilic weak base .[1][4][5] At neutral pH (7.4), the 4-pyridyl nitrogen is deprotonated (neutral), rendering the molecule highly hydrophobic.[2][3][5] The water in your buffer has acted as an anti-solvent.[4][5]
Quick Fixes (Choose based on assay tolerance):
Acidify: If your assay tolerates pH < 5.0, add dilute HCl or switch to an acetate buffer (pH 4.5).[3][4][5][6] The compound will re-dissolve as it protonates.[4][5]
Complexation: Add 20-40% (w/v) HP-β-Cyclodextrin to your buffer before adding the compound stock.
Discard & Restart: Once "brick dust" crystals form, they are kinetically difficult to re-dissolve.[3][4][5] It is often faster to prepare a fresh dilution using the protocols below.
Part 1: The Physicochemical Reality
To solve the solubility issue, you must understand the molecule's behavior.[3][5][7] This is not a random solubility event; it is dictated by the Henderson-Hasselbalch equation .[1][2][4][5]
The "Pyridyl Handle"
The 4-pyridyl group is the critical solubility "handle."[1][2][4]
pH 4.0 (Acetate): The pH is < pKa.[4][5] The nitrogen is protonated (cationic).[4][5]
Result: LogD drops significantly → Soluble .
Solubility Profile Table
Parameter
Value / Behavior
Implication for Lab Work
LogP (Predicted)
~3.5 – 4.2
Highly lipophilic; requires organic cosolvents or carriers.[1][2][4][5][6]
pKa (Basic)
~4.8 (Pyridyl)
Soluble only in acidic media (pH < 5) or organic solvents.[2][3][5]
DMSO Solubility
High (>50 mM)
Excellent stock solvent, but dangerous upon dilution.[3][4][5][6]
PBS Solubility (pH 7.4)
< 10 µM (Kinetic)
High Risk. Will crash out at therapeutic concentrations.[1][2][4][5]
Crystalline Nature
High Melting Point
Once precipitated, requires high energy (heat/sonication) to redissolve.[3][4][5]
Part 2: Visualizing the "Crash" Mechanism
The following diagram illustrates the molecular fate of the compound during a standard dilution versus an optimized formulation.
Figure 1: The kinetic pathway of precipitation vs. solubilization based on pH manipulation.[2][3][5]
Part 3: Validated Solubilization Protocols
Do not attempt to dissolve the solid powder directly into water.[4][5] Always use a DMSO concentrate (Stock) for the following methods.
Method A: The "pH Switch" (For Non-Cellular Assays)
Best for: Enzymatic assays, binding studies, or chromatography where acidic pH is tolerated.[2][3][5]
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.
Prepare Buffer: Use 50 mM Acetate Buffer (pH 4.5) or Citrate Buffer (pH 4.0) .
Dilution:
Add the DMSO stock dropwise to the vortexing acidic buffer.[4][5]
Why? The acidic environment immediately protonates the pyridyl nitrogen, locking it into the soluble cationic state before it can aggregate.[4][5]
Method B: The Cyclodextrin Shield (For Cellular Assays)
Best for: Cell culture, animal injections, or neutral pH assays.
Mechanism:[2][3][5][6] HP-β-CD forms a toroidal ring around the hydrophobic phenyl-thiazole core, shielding it from water while the hydrophilic exterior keeps it dissolved.[1][2][4]
Prepare Vehicle: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or PBS to a concentration of 20% w/v .[1][2][4][5][6]
Note: Ensure the CD is fully dissolved (clear solution) before proceeding.[2][4][5]
Prepare Stock: 10 mM compound in 100% DMSO.
The "Sandwich" Dilution:
Add DMSO stock to the 20% HP-β-CD solution (Target DMSO < 5%).[1][2][4][5]
Sonicate for 10–15 minutes at 37°C.
Result: A clear, stable solution at pH 7.4.[3][4][5]
Method C: The "Step-Down" Serial Dilution
Best for: Creating dose-response curves without crashing the high concentrations.[1][2][4]
Never jump from 100% DMSO to 0.1% DMSO in one step for high concentrations (>100 µM).[4][5]
Intermediate Step: Dilute your 10 mM stock into pure Ethanol or PEG400 first (e.g., 1:10 dilution).[4][5][6]
Final Step: Dilute the Ethanol/PEG intermediate into your assay buffer.[1][4][5]
Logic: This reduces the "polarity shock" that occurs when DMSO meets water instantly.[4][5]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Tween-80 instead of Cyclodextrin?A: Yes, but with caution. Surfactants like Tween-80 (0.1% - 1%) can solubilize the compound by forming micelles.[1][2][4][5] However, Tween-80 is known to inhibit P-glycoprotein (P-gp) and can lyse cell membranes at higher concentrations, potentially generating false positives in toxicity or transport assays.[1][2][3][4][5] Cyclodextrins are generally more inert biologically.[1][4][5]
Q: My compound precipitated in the freezer. Is it ruined?A: Likely not. DMSO has a high freezing point (19°C).[4][5] When it freezes, the compound may crystallize out.[3][4][5]
Fix: Thaw completely at 37°C and vortex vigorously or sonicate until absolutely clear. Do not use if any seeds/crystals remain, as they will induce rapid precipitation upon dilution.[3][4][5]
Q: Why does the literature show this compound used in PBS?A: Check the concentration. Many lipophilic drugs are soluble in PBS at nanomolar ranges (e.g., < 100 nM).[3][5] If you are running a screen at 10 µM or 50 µM, you are vastly exceeding the thermodynamic solubility limit, which literature protocols for high-potency assays may not account for.[2][3][5]
References
Lipinski, C. A. (2000).[3][4][5][6] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][4] Journal of Pharmacological and Toxicological Methods. (Explains the LogP/Solubility relationship).
Brewster, M. E., & Loftsson, T. (2007).[3][4][5] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. (Authoritative guide on using HP-β-CD).
Di, L., & Kerns, E. H. (2016).[3][4][5] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][4][5] (Standard text for solubility troubleshooting in drug discovery).
Avdeef, A. (2003).[3][4][5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][4][5] (Detailed mechanics of pKa-dependent solubility). [2][3][5]
Technical Support Center: Thermal Optimization for Pyridyl-Thiazole Scaffolds
Case ID: 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Synthesis Support Tier: Level 3 (Senior Application Scientist) Status: Active[1][2] The Reaction Landscape: Why Temperature Matters[2] Welcome to the technical support hub...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Synthesis
Support Tier: Level 3 (Senior Application Scientist)
Status: Active[1][2]
The Reaction Landscape: Why Temperature Matters[2]
Welcome to the technical support hub. You are synthesizing 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole via the Hantzsch Thiazole Synthesis.[1][2] This is not a generic reaction; the specific steric and electronic environment of your target molecule creates a "Goldilocks" thermal requirement.
The Mechanism & The Thermal Bottleneck
The reaction involves the condensation of Thioisonicotinamide (Component A) with 2-Bromo-1-phenylpropan-1-one (Component B).[1][2]
Nucleophilic Attack (
): The sulfur attacks the -carbon.[1][2] This is fast and kinetically favored even at lower temperatures.[1]
Cyclization: The nitrogen attacks the carbonyl.[2][3]
Dehydration (The Bottleneck): The elimination of water to aromatize the ring is the rate-determining step.[2]
Steric Clash: Your molecule has a 5-methyl and 4-phenyl group.[1][2][4][5] These substituents create significant steric strain, raising the energy barrier for the planarization required during aromatization.[2]
Thermal Consequence:[1][2][6] If the temperature is too low (<60°C), the reaction stalls at the 4-hydroxy-thiazoline intermediate.[1][2] If too high (>100°C), the electron-deficient pyridine ring becomes susceptible to oxidative degradation and polymerization.[1][2]
Troubleshooting Guide (Q&A)
Issue 1: "My crude NMR shows a messy aliphatic region and low aromatic integration."
Diagnosis:Intermediate Trapping (Thermal Insufficiency).
The dehydration step failed.[1][2] You have isolated the hydroxy-thiazoline intermediate rather than the aromatized thiazole.
Corrective Action:
Increase Temperature: Switch from Methanol (bp 65°C) to Ethanol (bp 78°C) or n-Propanol (bp 97°C) .
Add a Dehydrating Agent: If you are restricted to lower temperatures, add a scavenger like molecular sieves or a catalytic amount of acid (though HBr generated in situ usually suffices).[1][2]
Issue 2: "The reaction mixture turned black/tarry, and yield is <30%."
Diagnosis:Pyridine Oxidation & Polymerization.
The pyridine ring at the C2 position is sensitive.[2] Prolonged heating at reflux in an oxygen-rich environment causes N-oxide formation and subsequent decomposition.[1]
Corrective Action:
Inert Atmosphere: You must run this reaction under Nitrogen (
Reduce Time/Increase Energy: Switch to Microwave Irradiation .[1] (See Protocol B). This blasts the reaction over the activation barrier in minutes, preventing long-term thermal exposure.[2]
Issue 3: "I have a persistent precipitate that isn't my product."
Diagnosis:Hydrobromide Salt Formation.
The thiazole nitrogen and the pyridine nitrogen can both protonate.[2] The solid is likely the di-hydrobromide salt.[2]
Corrective Action:
Basification: The reaction must be quenched with saturated aqueous
High risk of tar formation; difficult workup (solvent removal).[1][2]
MW (EtOH)
100 (Pressurized)
15 mins
85-92%
Excellent, but requires specialized hardware.[1][2]
Frequently Asked Questions (FAQs)
Q: Can I use 2-chloro-1-phenylpropan-1-one instead of the bromo- derivative?A: Yes, but you must increase the temperature.[1] The C-Cl bond is stronger than C-Br.[1][2] You will likely need to add NaI (Sodium Iodide) as a catalyst (Finkelstein condition) and reflux in Ethanol for 12+ hours.[1]
Q: Why is my product melting point lower than reported (Reported: ~140-145°C)?A: This is a classic sign of the HBr salt . The salt often melts/decomposes at a different range than the free base.[2] Ensure you washed the solid thoroughly with bicarbonate and water.
Q: Is the 4-pyridyl group directing the regioselectivity?A: No. In the Hantzsch synthesis, the regiochemistry is dictated by the
-haloketone structure.[2] The thioamide sulfur always attacks the carbon bearing the halogen.[2] The 4-pyridyl group simply acts as the substituent at the C2 position of the final thiazole.
References
BenchChem. (2025).[1][2][6][7] Troubleshooting low yields in Hantzsch thiazole synthesis. Retrieved from [1][2]
National Center for Biotechnology Information. (2024).[1][2] Microwave-assisted Hantzsch thiazole synthesis.[1][2][8] PubChem.[1][4] Retrieved from [1][2]
Organic Chemistry Portal. (2023). Hantzsch Thiazole Synthesis: Mechanism and Recent Advances. Retrieved from [1][2]
PubChem. (2025).[1][2] Compound Summary: 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole.[1][2][4] Retrieved from [1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Enhancing Purity of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Post-Synthesis
Role: Senior Application Scientist
Audience: Medicinal Chemists & Process Development Scientists[1]
Technical Support Center: 2,4,5-Trisubstituted Thiazole Purification
Welcome to the technical guide for the purification of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole . This specific scaffold presents a unique purification challenge: it contains two basic nitrogen centers (pyridine and thiazole) and is typically synthesized via the Hantzsch condensation, which generates specific, stubborn impurities.
This guide moves beyond generic advice, focusing on the physicochemical properties of your specific molecule (LogP, pKa differences) to isolate it from its precursors: Thioisonicotinamide and 2-Bromo-1-phenylpropan-1-one .
Part 1: The Diagnostic Triage
Before selecting a protocol, identify your primary contaminant using LC-MS or TLC.[1]
Scenario A: "I have unreacted
-bromoketone (Starting Material B) in my crude."
Issue: The reaction did not go to completion, or an excess of ketone was used.
Solution:Selective Acid-Base Extraction. [1]
The product contains a pyridine ring (
) and a thiazole ring (). The -bromoketone is neutral.[1] We can leverage this basicity to pull the product into an aqueous phase, leaving the ketone in the organic phase.
Protocol:
Dissolve crude solid in Ethyl Acetate (EtOAc) .
Extract with 1M HCl (3x).
Mechanism:[1][2][3][4] The pyridine nitrogen protonates (
), rendering the product water-soluble.[1] The neutral ketone remains in the EtOAc.
Discard the organic layer (contains the bromoketone).
Observation: The product will precipitate as a white/off-white solid.[1]
Extract the cloudy aqueous mixture with DCM or EtOAc , dry over Na
SO, and concentrate.
Scenario B: "I cannot get rid of the Thioamide (Starting Material A)."
Issue: Thioisonicotinamide is also basic (pyridine ring), so it co-extracts with the product in the acid-base protocol above.
Solution:Solubility-Driven Recrystallization.
The product is significantly more lipophilic (LogP ~3.8) than the thioamide (LogP ~0.6) due to the phenyl and methyl groups. We exploit this polarity difference.
Protocol:
Solvent System: Ethanol (EtOH) or Ethanol/Water.[1]
Dissolve the crude mixture in minimal boiling EtOH .
If the solution is dark, treat with activated charcoal, filter hot through Celite.
Allow to cool slowly to Room Temperature (RT), then to 4°C.
Mechanism:[1][2][3][4][5] The highly lipophilic thiazole product crystallizes out. The more polar thioamide remains dissolved in the polar alcoholic mother liquor.
Wash: Filter the crystals and wash with cold 20% EtOH/Water . Do not wash with pure ethanol, as you may redissolve the product.
Scenario C: "My product is an oil/gum and won't crystallize."
Issue: Presence of "Hantzsch intermediate" (hydroxythiazoline) or solvent entrapment.
Solution:Dehydration Polish. [1]
Redissolve the gum in Ethanol .
Add catalytic conc. HCl (or p-TsOH).
Reflux for 30-60 minutes.
Mechanism:[1][2][3][4][5] This forces the dehydration of any intermediate hydroxythiazoline into the fully aromatic thiazole.
Concentrate and repeat the Acid-Base Extraction (Scenario A) .
Part 3: Visualizing the Logic
The following diagram illustrates the decision matrix for purifying the crude Hantzsch reaction mixture.
Caption: Decision tree for selecting the optimal purification method based on the specific physicochemical properties of the observed impurity.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my product streak on silica gel columns?A: The pyridine nitrogen is basic and interacts with the acidic silanol groups (
) on the silica, causing peak tailing.
Fix: Add 1% Triethylamine (TEA) or 1% NH
OH to your mobile phase (e.g., 1% TEA in EtOAc/Hexanes). This "caps" the silanol groups, allowing the pyridine-thiazole to elute as a sharp band.
Q2: Can I use copper scavengers if I used a copper catalyst?A: Yes, but be careful. The pyridine ring in your product is a strong ligand for metals. Standard silica-based metal scavengers (like QuadraPure™ TU) work well.[1] Avoid acidic scavengers if your product is sensitive, though thiazoles are generally robust.
Q3: The melting point is lower than reported (Reported: ~77-82°C).[1] Why?A: This is a classic sign of the hydroxythiazoline intermediate . The Hantzsch reaction involves an initial attack followed by dehydration. If the dehydration is incomplete, you get a mixture that depresses the melting point. Refer to Scenario C above to force the dehydration.
Q4: Is the product light sensitive?A: Yes, 4-phenylthiazoles can undergo photo-oxidation or rearrangement under intense UV light over long periods.[1] Store the purified solid in amber vials or wrapped in foil.
Long-term storage stability of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
The following Technical Support Guide addresses the long-term storage, stability, and handling of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (CAS: 1217863-43-8 / 25021-37-8 derivatives). This guide is designed for laborator...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide addresses the long-term storage, stability, and handling of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (CAS: 1217863-43-8 / 25021-37-8 derivatives). This guide is designed for laboratory personnel requiring high-fidelity preservation of biological activity in drug discovery and kinase inhibition assays.[1][2]
Document ID: TS-MPT-2025-02
Classification: Research Grade Small Molecule Support[1][2]
Executive Summary: Compound Profile
5-Methyl-4-phenyl-2-(4-pyridyl)thiazole is a heterocyclic small molecule often utilized as a scaffold in p38 MAPK inhibition and Fatty Acid Synthase (FASN) research.[1][2] Its structural integrity relies on the stability of the thiazole core and the basicity of the pyridyl substituent.[1][2]
Physical State: Crystalline Solid (White to Off-white/Pale Yellow).[1][2]
Critical Vulnerabilities: Freeze-thaw degradation in solution, photo-oxidation of the pyridyl nitrogen, and precipitation in aqueous buffers.[2]
Storage & Stability Specifications
The following data represents the authoritative stability windows for the compound. Deviating from these metrics significantly increases the risk of hydrolysis or oxidative degradation.[1][2]
Stability Matrix
Form
Temperature
Container Type
Stability Window
Critical Condition
Lyophilized Solid
-20°C
Amber Glass / Desiccated
24 Months
Protect from moisture; Hygroscopic potential is low but present.[1][2]
Immediate Use Only. Rapid precipitation occurs.[1][2]
Technical Insight: The thiazole ring is relatively robust against hydrolysis; however, the pyridine nitrogen is susceptible to N-oxidation over time if exposed to air and light in solution, leading to the formation of biologically inactive N-oxides [1].[2]
Standard Operating Procedures (SOPs)
SOP-01: Reconstitution & Aliquoting
Objective: Create a stock solution that minimizes degradation during storage.
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) , ACS grade or higher.[1][2] Avoid Ethanol for long-term storage due to evaporation risks.[1][2]
Calculation: Calculate the volume required to reach a concentration of 10 mM to 50 mM .
Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.[1][2]
Warning: Do not heat above 40°C, as this accelerates thermal degradation.[1][2]
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20
L or 50 L) to prevent freeze-thaw cycles.
Storage: Store aliquots at -80°C in light-tight boxes.
SOP-02: Aqueous Dilution (The "Crash-Out" Prevention)
Objective: Dilute into cell culture media or assay buffer without precipitation.[1][2]
Serial Dilution: Perform intermediate dilutions in DMSO first. Do not jump directly from 10 mM stock to aqueous media.[1][2]
The "1:1000" Rule: Keep the final DMSO concentration below 0.1% (v/v) to avoid cellular toxicity, but ensure the compound concentration does not exceed its solubility limit (~10-50
Mixing: Add the DMSO stock dropwise to the vortexing buffer. Never add buffer to the DMSO stock, as this causes immediate local high-concentration precipitation.[1][2]
Troubleshooting Guide (FAQ)
Issue 1: Precipitation upon thawing DMSO stock.
User Question: "I thawed my 10 mM stock from -20°C and I see fine crystals or cloudiness. Is the compound ruined?"
Technical Diagnosis:
This is likely DMSO freezing crystallization , not necessarily compound degradation.[1][2] DMSO freezes at 19°C. If the stock was not fully equilibrated to Room Temperature (RT) before opening, moisture condensation may have entered, reducing solubility.[1][2]
Verification: Centrifuge at 13,000 rpm for 1 minute. If a pellet is visible, the effective concentration has dropped.[1][2] Measure absorbance (UV) to recalibrate concentration or discard.[1][2]
Issue 2: Loss of biological potency.
User Question: "My IC50 values have shifted by 10-fold after storing the stock for 3 months at -20°C."
Technical Diagnosis:
Storage at -20°C often allows for slow evaporation of DMSO (if not sealed perfectly) or micro-precipitates that are invisible to the naked eye.[1] Furthermore, freeze-thaw cycles are the primary enemy of thiazole-pyridine conjugates, leading to aggregate formation.[1][2]
Corrective Action:
Protocol Check: Did you refreeze the same vial? If yes, discard.
Solution: Always use single-use aliquots stored at -80°C.
QC Step: Run a fresh LC-MS to check for the N-oxide peak (M+16 mass shift).
Issue 3: Color change from white to yellow/orange.
User Question: "The powder has turned a distinct yellow color after 1 year."
Technical Diagnosis:
This indicates photo-oxidation .[1][2] The pyridine ring is photosensitive.[1][2] While the compound may still retain some activity, purity has been compromised.[1]
Corrective Action:
Immediate: Perform HPLC analysis. If purity is <95%, re-purify or discard.[1][2]
Prevention: Store strictly in amber vials or wrap containers in aluminum foil.
Visualizing the Storage Workflow
The following logic flow details the decision-making process for handling the compound to ensure maximum stability.
Figure 1: Decision Logic for Storage and Reconstitution of Thiazole-based Inhibitors.
References
PubChem. (2025).[1][2][4][5] 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Compound Summary. National Library of Medicine.[1] Available at: [Link][2]
MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules, 26(6).[1][2] Available at: [Link][2]
Technical Guide: 1H NMR Spectrum Interpretation of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Executive Summary This guide provides a comparative spectroscopic analysis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole , a trisubstituted thiazole scaffold common in p38 MAP kinase inhibitors and COX-2 inhibitors. The int...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comparative spectroscopic analysis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole , a trisubstituted thiazole scaffold common in p38 MAP kinase inhibitors and COX-2 inhibitors.
The interpretation focuses on distinguishing the target compound from its synthetic precursors (Hantzsch synthesis components) and its structural regioisomer (4-methyl-5-phenyl). The guide includes theoretical signal assignment, experimental protocols, and decision-making logic for structural verification.
Structural Analysis & Theoretical Expectations
The target molecule consists of a central thiazole ring substituted at all carbon positions (C2, C4, C5), eliminating any thiazole ring protons. The 1H NMR spectrum is defined by three distinct signal groups:
The 4-Pyridyl System (C2-substituent): An AA'BB' system (or two doublets) characteristic of para-substitution.
The Phenyl Group (C4-substituent): A multiplet typical of a monosubstituted benzene ring.
The Methyl Group (C5-substituent): A singlet in the allylic/heteroaromatic region.
Diagnostic Signal Logic
The following Graphviz diagram illustrates the logical flow for assigning signals based on chemical environment and multiplicity.
Caption: Logic tree for assigning the three distinct proton environments in 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole.
Comparative Analysis: Product vs. Precursors
The synthesis typically follows the Hantzsch Thiazole Synthesis , condensing a thioamide with an
-haloketone.[1][2] Monitoring the disappearance of precursor signals is the primary method for validating reaction completion.
The methine proton is highly deshielded by Br and C=O.
Methyl signal collapses from doublet to singlet upon aromatization.
Critical Observation: The most definitive proof of cyclization is the collapse of the methyl doublet (from the haloketone) into a sharp singlet , and the disappearance of the deshielded methine quartet.
Comparative Analysis: Product vs. Regioisomer
A common synthetic pitfall in thiazole chemistry is the formation of regioisomers. If 1-bromo-1-phenylpropan-2-one is used (or formed via isomerization) instead of 2-bromo-1-phenylpropan-1-one, the result is 4-Methyl-5-phenyl-2-(4-pyridyl)thiazole .
Distinguishing the 5-Methyl-4-phenyl (Target) from the 4-Methyl-5-phenyl (Isomer) requires careful analysis of the aromatic region.
The "Ortho-Phenyl" Effect
Target (4-Phenyl): The phenyl ring is at position 4.[3] The ortho-protons of the phenyl ring are in a relatively unhindered environment but are deshielded by the adjacent thiazole nitrogen lone pair and the double bond character. They typically appear as a distinct multiplet or doublet downfield (~7.6-7.8 ppm).
Isomer (5-Phenyl): The phenyl ring is at position 5. Steric hindrance with the C4-methyl group can cause a twisting of the phenyl ring out of coplanarity, causing an upfield shift (shielding) of the phenyl protons relative to the target.
Signal
Target: 5-Methyl-4-phenyl
Alternative: 4-Methyl-5-phenyl
Methyl Shift
~2.55 ppm (C5-Me)
~2.45 ppm (C4-Me)
Phenyl Pattern
Distinct ortho vs meta/para separation often visible.
Phenyl protons often collapse into a tighter multiplet (singlet-like).
NOE Correlation
NOE between Methyl (C5) and Phenyl (C4).
NOE between Methyl (C4) and Phenyl (C5).
Experimental Protocol
Solvent Selection[4]
DMSO-d6 (Recommended): The presence of the pyridyl nitrogen often leads to solubility issues in CDCl3. DMSO-d6 ensures full solubility and prevents aggregation broadening. Furthermore, DMSO eliminates the risk of rapid H-D exchange if residual NH protons from precursors are being monitored.
CDCl3: Acceptable if the product is sufficiently lipophilic. Note that pyridine chemical shifts are solvent-dependent due to hydrogen bonding with residual water or solvent effects.
Step-by-Step Characterization Workflow
Sample Prep: Dissolve 5-10 mg of the purified solid in 0.6 mL of DMSO-d6. Ensure the solution is clear; filter through a cotton plug if cloudy.
Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker) with at least 16 scans to resolve the splitting of the pyridyl doublets.
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the aromatic multiplets.
Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm.
A Comparative Guide to Purity Validation of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Using LC-MS
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of the drug discovery and development pipeline. The presence of impurities, even in tra...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of the drug discovery and development pipeline. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[1] This guide provides an in-depth, technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole, a heterocyclic compound with potential pharmacological applications. This document is designed to provide both a practical experimental framework and a high-level comparison to inform your analytical strategy.
The Critical Role of Purity in Drug Development
The journey of a drug from concept to clinic is a long and intricate process, where the characterization and control of impurities are of paramount importance.[2] Regulatory bodies such as the US Food and Drug Administration (FDA) have stringent requirements for the identification, qualification, and quantification of impurities in drug substances and products.[1] Organic impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1] For a molecule like 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole, with its multiple reactive sites, a thorough understanding of its impurity profile is essential.
LC-MS: The Gold Standard for Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and speed. This hyphenated technique combines the potent separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, making it an ideal tool for identifying and quantifying impurities in complex mixtures.[3]
Experimental Workflow for LC-MS Purity Validation
The following diagram illustrates a typical workflow for the purity validation of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole using LC-MS.
Caption: LC-MS workflow for purity validation.
Detailed Experimental Protocol: LC-MS Analysis
This protocol is designed for the purity determination of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole and is based on established methods for similar pyridine and thiazole-containing compounds.[4][5][6][7][8][9]
Objective: To determine the purity of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole and identify potential impurities using a validated LC-MS method.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.
Mass Spectrometer with an Electrospray Ionization (ESI) source.
Materials:
5-Methyl-4-phenyl-2-(4-pyridyl)thiazole sample
HPLC-grade acetonitrile
HPLC-grade water
Formic acid (LC-MS grade)
Methanol (HPLC grade)
Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18, 2.1 x 100 mm, 1.8 µm
A C18 column is a versatile reversed-phase column suitable for the separation of a wide range of small molecules, including heterocyclic compounds. The smaller particle size (1.8 µm) provides higher resolution and efficiency.
Mobile Phase A
Water with 0.1% Formic Acid
Formic acid is a common mobile phase additive in LC-MS that aids in the ionization of analytes in positive ESI mode and improves peak shape.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Acetonitrile is a common organic solvent in reversed-phase chromatography that provides good separation for a wide range of compounds.
Gradient
5% B to 95% B over 15 minutes
A gradient elution is necessary to separate compounds with a range of polarities, which is expected for the API and its potential impurities.
Flow Rate
0.3 mL/min
A lower flow rate is often used with smaller diameter columns to maintain optimal chromatographic performance.
Column Temperature
40 °C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume
2 µL
A small injection volume is used to prevent column overloading and maintain good peak shape.
Mass Spectrometer Settings:
Parameter
Setting
Rationale
Ionization Mode
Positive Electrospray Ionization (ESI+)
The pyridine and thiazole nitrogens in the target molecule are basic and readily protonated, making ESI+ the ideal ionization mode.
Capillary Voltage
3.5 kV
This voltage is a typical starting point for ESI and should be optimized for the specific instrument and analyte.
Cone Voltage
30 V
The cone voltage can be adjusted to control the degree of in-source fragmentation, which can be useful for structural elucidation of impurities.
Source Temperature
120 °C
This temperature helps to desolvate the ions entering the mass spectrometer.
Desolvation Temperature
350 °C
A higher desolvation temperature is necessary to efficiently remove the mobile phase and prevent ion suppression.
Scan Range
m/z 100-1000
This scan range will cover the molecular weight of the target compound (252.3 g/mol ) and a wide range of potential impurities.[10]
Sample Preparation:
Accurately weigh approximately 1 mg of the 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole sample.
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Further dilute the stock solution to a final concentration of approximately 10 µg/mL using the same diluent.
Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.
Method Validation According to ICH Q2(R1) Guidelines
To ensure the reliability and accuracy of the analytical data, the LC-MS method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13] The key validation parameters include:
Specificity: The ability to assess the analyte in the presence of other components such as impurities and degradants.[13] This is demonstrated by the separation of the main peak from any impurity peaks.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing a series of calibration standards over a defined concentration range.
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Interpretation
The primary output from an LC-MS analysis is a total ion chromatogram (TIC), which displays the intensity of all ions detected over time. The purity of the 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole sample is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
To identify impurities, the mass spectrum of each impurity peak is examined. The molecular weight of the impurity can be determined from the mass-to-charge ratio (m/z) of the molecular ion. Further structural information can be obtained by inducing fragmentation of the molecular ion (tandem mass spectrometry or MS/MS) and analyzing the resulting fragment ions.
Comparative Analysis with Alternative Techniques
While LC-MS is a powerful tool, other analytical techniques are also employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the nature of the analyte, the expected impurities, and the desired level of sensitivity.[1]
Feature
LC-MS
HPLC-UV
GC-MS
qNMR
Principle
Separation by liquid chromatography, detection by mass spectrometry.[3]
Separation by liquid chromatography, detection by UV-Vis absorbance.
Separation by gas chromatography, detection by mass spectrometry.
Quantitative analysis based on the nuclear magnetic resonance of atomic nuclei.
Selectivity
Very High (based on both retention time and m/z).
Moderate to High (dependent on chromophores).
High (for volatile compounds).
Very High (provides structural information).
Sensitivity
Very High (ng to pg level).
Moderate (µg to ng level).
Very High (for volatile compounds).
Low (mg level).
Impurity Identification
Excellent (provides molecular weight and structural information).[1]
Limited (requires reference standards).
Good (provides fragmentation patterns).
Excellent (can identify and quantify unknown impurities without reference standards).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for purity analysis.[1] It is often considered the gold standard for routine quality control due to its excellent quantitative performance. However, its primary limitation is that it can only detect compounds that absorb UV light. Furthermore, impurity identification is challenging without reference standards. For a novel compound like 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole, where all potential impurities may not be known or have chromophores, HPLC-UV alone may not be sufficient for comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Given the likely low volatility of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (a solid at room temperature), GC-MS would likely require derivatization to increase its volatility, adding complexity to the sample preparation and potentially introducing new impurities. Therefore, it is generally not the preferred method for non-volatile small molecules.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[15] It provides a wealth of structural information and can be used to identify and quantify impurities simultaneously. However, qNMR suffers from lower sensitivity compared to LC-MS and requires a larger amount of sample. While it is an excellent tool for the characterization of the main component and the quantification of major impurities, it may not be suitable for detecting trace-level impurities.[14]
Conclusion: An Orthogonal Approach for Comprehensive Purity Validation
For the comprehensive purity validation of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole, a multi-faceted, or orthogonal, approach is highly recommended. LC-MS stands out as the primary technique due to its unparalleled combination of separation power, sensitivity, and identification capabilities. It is particularly well-suited for the detection and characterization of unknown impurities at trace levels.
To build a complete and robust purity profile, the data from LC-MS should be complemented with results from other techniques. HPLC-UV can provide highly accurate and precise quantification of the main component and known impurities. qNMR offers an absolute measure of the purity of the bulk material and can provide invaluable structural information for impurity identification. By combining the strengths of these techniques, researchers and drug development professionals can ensure the highest level of confidence in the quality and safety of their drug candidates.
References
M. Beccaria and D. Cabooter, "Current developments in LC-MS for pharmaceutical analysis," Analyst, 2020.
N. Venugopal, et al., "Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS," Journal of Pharmaceutical and Biomedical Analysis, 2012.
Charles River Laboratories, "Bioanalysis of Small and Large Molecules using LC-MS," 2023.
M. Beccaria and D. Cabooter, "Current developments in LC-MS for pharmaceutical analysis," SciSpace, 2020.
Impurity Profiling and Characterization for Generic Project Submission to USFDA, "Impurity Profiling and Characterization for Generic Project Submission to USFDA," Veeprho, 2025.
Y. Ma, et al., "Application of LC-MS to the analysis of new radiopharmaceuticals," Molecular Imaging and Biology, 2003.
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer, "Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer," PMC, 2025.
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents, "Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents," MDPI, 2022.
European Medicines Agency, "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology," EMA.
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures, "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures," PMC, 2025.
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1), "ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)," European Medicines Agency.
W. M. A. Niessen, "LC-MS and CE-MS Strategies in Impurity Profiling," CHIMIA, 1999.
In-line combination of LC with MS,, NMR, UV and IR in drug analysis, "In-line combination of LC with MS,, NMR, UV and IR in drug analysis," University of Hertfordshire, 2021.
Q2(R1) Validation of Analytical Procedures: An Implementation Guide, "Q2(R1)
Impurity profiling of pholcodine by LC-ESI-MS, "Impurity profiling of pholcodine by LC-ESI-MS," ResearchG
A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, "A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose," Benchchem, 2025.
U.S. Food and Drug Administration, "Q2(R1) Validation of Analytical Procedures: Text and Methodology," FDA.
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance, "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance," Biotech Spain, 2025.
HPLC, a modular technique that complements NMR, "HPLC, a modular technique that complements NMR," specific polymers, 2024.
A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING, "A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING," Waters Corpor
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules, "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules," ACG Public
LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents, "LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents," ResearchG
Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles, "Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles," Shimadzu.
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives, "Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives," Arabian Journal of Chemistry, 2020.
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography, "A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography," International Journal of Research in Pharmacy and Chemistry.
Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX, "Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX," Shimadzu.
Structural Comparison & Application Guide: 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Executive Summary: The "4-Pyridyl" Advantage In the landscape of heterocyclic drug design, 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole represents a privileged scaffold, particularly valued for its dual utility as a kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "4-Pyridyl" Advantage
In the landscape of heterocyclic drug design, 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole represents a privileged scaffold, particularly valued for its dual utility as a kinase inhibitor (specifically p38α MAPK) and a potent antimicrobial agent.
While the thiazole core is ubiquitous, this specific substitution pattern—placing a 4-pyridyl group at the C2 position and a methyl group at the C5 position —creates a unique electronic and steric profile. This guide compares this molecule against its structural isomers (2-pyridyl and 3-pyridyl analogs) and related derivatives, demonstrating why the 4-pyridyl variant is often the superior pharmacophore for targeting ATP-binding pockets in kinases, while offering distinct metabolic stability advantages over 5-unsubstituted analogs.
Structural Anatomy & Functional Logic
To understand the performance differences, we must deconstruct the molecule into its three functional domains.
Domain
Component
Chemical Function
Biological Impact
The "Head"
2-(4-Pyridyl)
Hydrogen Bond Acceptor (N-atom)
Critical for Kinase Binding. The para-nitrogen (4-position) is geometrically optimized to accept a hydrogen bond from the "hinge region" amino acids (e.g., Met109 in p38 MAPK), mimicking the adenine ring of ATP.
The "Core"
Thiazole Ring
Aromatic Spacer
Orientation. The 1,3-thiazole ring holds the phenyl and pyridyl rings at a specific dihedral angle (approx. 15–45° twist), creating a "propeller-like" shape that fits into hydrophobic pockets.
The "Tail"
4-Phenyl
Hydrophobic Bulk
Affinity. Occupies the hydrophobic Region I of the kinase pocket, providing van der Waals contacts that drive binding affinity.
The "Lock"
5-Methyl
Steric Blocker
Metabolic Stability. Blocks the C5 position, which is otherwise highly reactive and prone to oxidative metabolism (metabolic soft spot). It also restricts rotation of the 4-phenyl ring, locking the bioactive conformation.
Comparative Performance Analysis
The following analysis contrasts 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (Compound A) with its two most common alternatives: the 3-Pyridyl Isomer (Compound B) and the 5-Unsubstituted Analog (Compound C) .
Table 1: Structural & Activity Comparison[1]
Feature
Compound A (Target)
Compound B (3-Pyridyl Isomer)
Compound C (5-H Analog)
Structure
2-(4-pyridyl), 5-methyl
2-(3-pyridyl), 5-methyl
2-(4-pyridyl), 5-H
p38 MAPK Inhibition
High. The 4-N aligns perfectly with the kinase hinge region donor.
Moderate/Low. The 3-N angle is often off-axis for optimal H-bonding in the ATP pocket.
High , but transient.
Metabolic Stability
High. C5-Methyl blocks oxidation.
High.
Low. The C5-H is a "metabolic soft spot," leading to rapid clearance.
Antimicrobial Activity
Broad Spectrum. Effective against S. aureus & E. coli.[1]
Potent. Often shows slightly higher MICs against specific fungal strains.
For Kinase Inhibition: The 4-pyridyl isomer (Compound A) is generally superior. In the ATP binding pocket, the nitrogen atom must face the backbone NH of the hinge region. The linear geometry of the 4-pyridyl group facilitates this interaction without imposing steric clashes that the 3-pyridyl or 2-pyridyl groups might introduce due to the proximity of the nitrogen lone pair to the thiazole sulfur.
For Metal Chelation: If the goal is coordination chemistry (e.g., designing metallodrugs), the 2-pyridyl isomer is superior because it forms a stable N-N chelate pocket with the thiazole nitrogen. The 4-pyridyl target molecule (Compound A) cannot chelate metals in a bidentate fashion, which reduces off-target toxicity related to metal scavenging.
The primary pharmaceutical interest in this scaffold lies in its ability to interrupt the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a key driver of inflammation (Rheumatoid Arthritis) and apoptosis.
The diagram below illustrates where 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole acts within the cellular signaling cascade.
Figure 1: Mechanism of Action. The thiazole compound acts as an ATP-competitive inhibitor, binding to the active phosphorylated p38 MAPK and preventing the activation of downstream inflammatory mediators.
To ensure reproducibility and high yield, the Hantzsch Thiazole Synthesis is the gold standard for this molecule. This protocol is designed to be self-validating through visual checkpoints.
Note: 2-Bromopropiophenone provides both the 4-phenyl group (from the phenone) and the 5-methyl group (from the propyl chain).
Solvent: Absolute Ethanol (EtOH).
Base (Optional but recommended): Sodium Acetate or Triethylamine (to neutralize HBr).
Step-by-Step Workflow
Pre-reaction Check: Verify 2-Bromopropiophenone quality. It is a lachrymator; handle in a fume hood. If the liquid is dark brown/black, it has degraded; distill before use.
Dissolution: Dissolve 10 mmol of Pyridine-4-carbothioamide in 20 mL of absolute EtOH. The solution should be yellow/orange.
Addition: Add 11 mmol of 2-Bromopropiophenone dropwise at room temperature.
Checkpoint: The solution may warm slightly (exothermic).
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
Visual Validator: A solid precipitate (the HBr salt of the thiazole) often begins to form after 1 hour.
Workup:
Cool the reaction to room temperature.
Neutralization: Pour the mixture into ice water containing weak base (NaHCO3 or Ammonium Hydroxide) to liberate the free base. pH should be ~8–9.
Filtration: Collect the resulting solid precipitate by vacuum filtration.
Purification: Recrystallize from Ethanol/Water (8:2 ratio).
Purity Check: The product should appear as pale yellow needles .
Melting Point: Expected range 120–125°C (Compare to literature for analogs).
Figure 2: Synthetic Pathway.[2] The Hantzsch condensation provides a direct, high-yield route to the target scaffold.
Reference Standards for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Analysis
This guide serves as a technical comparison and validation manual for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole , a critical scaffold in the development of kinase inhibitors (e.g., c-Met) and antimicrobial agents. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical comparison and validation manual for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole , a critical scaffold in the development of kinase inhibitors (e.g., c-Met) and antimicrobial agents.
Executive Summary: The Integrity of the Scaffold
In early-stage drug discovery, the integrity of your chemical probes dictates the validity of your biological data. 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (CAS: 1217863-43-8) is a "privileged structure"—a core pharmacophore used to synthesize c-Met inhibitors and targeted lung cancer therapies.
However, commercial sources for this intermediate vary wildly in quality. A 95% purity "Research Grade" sample may contain regioisomers (e.g., 3-pyridyl analogs) or unreacted thioamides that actively interfere with kinase binding assays, leading to false positives or skewed IC50 values.
This guide objectively compares High-Purity Analytical Standards against Research Grade alternatives and provides a self-validating protocol to qualify your material before it enters the assay plate.
High Risk: The 3-pyridyl isomer is a common synthetic by-product that is difficult to separate by standard HPLC.
Comparative Analysis: Analytical Standard vs. Research Grade
We evaluated the performance of a Certified Analytical Standard (>99.5%, fully characterized) against a typical Research Grade (95-97%) sample often found in bulk catalogs.
A. Purity & Impurity Profiling
Analytical Standard: Exhibits a single sharp peak on RP-HPLC. The Certificate of Analysis (CoA) includes quantitative NMR (qNMR) data, ensuring the assigned purity accounts for residual solvents and water.
Research Grade: Often shows "ghost peaks" near the solvent front (residual thioamide precursors) or tailing shoulders (regioisomers).
Impact: In a biochemical assay, these impurities can act as "pan-assay interference compounds" (PAINS), chelating metals or reacting non-specifically with the protein target.
B. Isomeric Identity (The Hidden Trap)
The synthesis of pyridyl-thiazoles often involves condensation reactions that can yield mixed isomers if the starting material (nicotinonitrile vs isonicotinonitrile derivatives) is impure.
Analytical Standard: Validated by 1H-NMR to confirm the 4-pyridyl substitution pattern (distinct AA'BB' splitting).
Research Grade: May contain up to 5% of the 3-pyridyl isomer.
Impact: The 3-pyridyl analog has a significantly different hydrogen-bonding vector, potentially altering binding affinity by orders of magnitude.
C. Comparison Table
Feature
Option A: Analytical Reference Standard
Option B: Research Grade / Bulk
Purity (LC-MS)
≥ 99.5%
≥ 95.0% (Nominal)
Isomeric Purity
Confirmed 4-pyridyl (>99.9%)
Unknown / Not Specified
Water Content
Quantified (KF Titration)
Not Reported
Traceability
NIST/BIPM Traceable (qNMR)
Batch-dependent
Cost
High ($)
Low ($)
Recommended Use
IC50 determination, PK studies, QC
Synthetic intermediate, rough screening
Experimental Protocols: Self-Validating Systems
If you cannot source a certified standard, or if you are using Research Grade material, you must perform the following qualification workflow.
Protocol 1: Regioisomer Discrimination via 1H-NMR
Objective: Confirm the presence of the 4-pyridyl group and rule out the 3-pyridyl isomer.
Solvent: Dissolve 5-10 mg of sample in DMSO-d6 . (Chloroform-d is acceptable, but DMSO prevents aggregation).
Acquisition: Standard proton scan (300 MHz or higher).
Analysis of the Pyridine Ring (Critical Step):
4-Pyridyl Pattern: Look for two doublets (AA'BB' system) integrating to 2 protons each in the aromatic region (approx. δ 8.6 and δ 7.8 ppm). The symmetry is key.
3-Pyridyl Pattern: Look for a complex 4-proton pattern: a singlet (H2), two doublets (H4, H6), and a triplet (H5).
Fail Criteria: Any asymmetry or extra multiplets in the pyridine region indicates the wrong isomer or a mixture.
Protocol 2: High-Resolution HPLC Purity Check
Objective: Detect late-eluting hydrophobic impurities (dimers) and early-eluting precursors.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0-2 min: 5% B (Equilibration)
2-15 min: 5% -> 95% B (Linear Ramp)
15-20 min: 95% B (Wash)
Detection:
254 nm: General aromatic detection.
310 nm: Specific for the thiazole-pyridine conjugation (enhances selectivity).
Flow Rate: 1.0 mL/min.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for selecting and qualifying the reference standard based on the assay stage.
Caption: Decision tree for selecting and validating 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole standards based on assay criticality.
Handling and Stability Insights
Stock Preparation:
Prepare a 10 mM stock solution in DMSO . Avoid water-based buffers for stock preparation due to precipitation risks.
Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C.
Freeze-Thaw Stability:
Thiazoles are generally stable, but repeated freeze-thaw cycles can induce precipitation.
Best Practice: Use single-use aliquots. If checking concentration after storage, measure UV absorbance at 310 nm against a fresh standard curve.
References
PubChem. (n.d.). 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole | C15H12N2S.[2] National Library of Medicine. Retrieved October 26, 2025, from [Link]
Nuha, D., et al. (2025).[3] Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.[4] Retrieved October 26, 2025, from [Link]
Abdallah, A. E. M., et al. (2021).[5] Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica. Retrieved October 26, 2025, from [Link]
FTIR spectral data for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole confirmation
Technical Guide: FTIR Structural Confirmation of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole Executive Summary This guide outlines the validation protocol for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole using Fourier Transform I...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: FTIR Structural Confirmation of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Executive Summary
This guide outlines the validation protocol for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole using Fourier Transform Infrared (FTIR) spectroscopy. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, FTIR is the superior method for rapid, routine confirmation of this specific scaffold during process development and quality control.
The molecule comprises three distinct IR-active domains: a central thiazole core, a 4-pyridyl substituent, and a phenyl ring, stabilized by a 5-methyl group. This guide provides the theoretical spectral fingerprint required to confirm identity and distinguish this product from common synthetic precursors (e.g., thioamides or
Weak/Medium. Confirms sulfur incorporation (often obscured by fingerprint noise).
Critical Impurity Markers (Self-Validation)
A "Pass" result requires not only the presence of the peaks above but the absence of the following:
Broad Band @ 3400–3100 cm⁻¹: Indicates unreacted Thioamide/Amine (N-H stretch).
Sharp Band @ 1700–1680 cm⁻¹: Indicates unreacted Ketone precursor (
-haloketone).
Broad Band @ 2500–3000 cm⁻¹: Indicates Hydrobromide salt formation (N⁺-H stretch) if the free base was not properly neutralized.
Comparative Analysis: FTIR vs. Alternatives
Why use FTIR when NMR is available? The following table objectively compares the performance of FTIR against alternative analytical techniques for this specific application.
Feature
FTIR (ATR)
¹H-NMR (400 MHz)
LC-MS (ESI)
Raman
Primary Utility
Rapid Confirmation & Polymorph ID
Connectivity & Purity
Molecular Mass & Trace Impurities
Crystal Lattice & Symmetric Bonds
Sample State
Solid (Powder)
Liquid (Requires deuterated solvent)
Liquid (Requires dissolution)
Solid (Powder)
Throughput
< 2 Minutes
15–30 Minutes
10–20 Minutes
< 2 Minutes
Differentiation
Excellent for Isomers & Polymorphs
Excellent for Connectivity
Poor (Isomers have same mass)
Excellent for Polymorphs
Cost Per Sample
Low ($)
High ($)
Medium ()
Low ($)
Blind Spot
Cannot prove exact connectivity without reference.
Insensitive to crystal form (polymorphism).
Cannot detect inorganic salts easily.
Fluorescence interference from impurities.
Verdict: FTIR is the recommended method for batch-to-batch consistency checks and final product release due to its speed and sensitivity to solid-state forms (polymorphs), which NMR cannot detect.
Experimental Protocol (Diamond ATR)
Objective: Obtain a high-resolution spectrum of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole to confirm chemical identity.
Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).
Solvent: Isopropanol (for cleaning).
Step-by-Step Methodology:
System Initialization:
Ensure detector (DTGS or MCT) is cooled/stabilized.
Set parameters: Resolution: 4 cm⁻¹; Scans: 32; Range: 4000–450 cm⁻¹.
Background Acquisition:
Clean the diamond crystal with isopropanol and a lint-free wipe.
Collect an air background spectrum. Self-Check: Ensure CO₂ region (2350 cm⁻¹) is minimized.
Sample Loading:
Place approx. 2–5 mg of the dry powder onto the center of the crystal.
Apply pressure using the anvil clamp until the force gauge reads the optimal value (usually ~100N). Note: Poor contact results in weak peaks; excessive force can crack softer crystals.
Data Collection:
Acquire the sample spectrum.[1][2][3][4][5][6][7][8]
Apply ATR Correction (if not automated) to account for penetration depth variance at different wavelengths.
Normalize the C=N stretch (approx. 1590 cm⁻¹) to 1.0 absorbance units for overlay comparison.
Logic & Workflow Diagram
The following diagram illustrates the decision-making process for confirming the product structure during synthesis.
Caption: Figure 1. Analytical workflow for rapid structural confirmation of thiazole derivatives. FTIR acts as the primary gatekeeper before expensive NMR validation.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general IR group theory).
Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine-d5. The Journal of Chemical Physics, 21(7).[4] Link
Garraway, J. L. (1966). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic, 0, 92-96. Link
Arslan, H., & Algul, O. (2025).[8] FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate.[2] Link (Reference for phenyl-thiazole conjugation shifts).
National Institutes of Health (NIH). (2025). 4-Phenyl-2-(4-pyridyl)thiazole | C14H10N2S.[9] PubChem Compound Summary. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Elemental Analysis Results for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Profile
5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (CAS: 1217863-43-8) is a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., p38 MAP kinase) and potential anti-inflammatory agents.[1] In drug discovery, validating the bulk purity of this intermediate is a " go/no-go " gate before biological screening.
While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or trapped solvents. Combustion Elemental Analysis (EA) remains the gold standard for establishing the bulk composition of thiazole derivatives. This guide provides the theoretical benchmarks, experimental protocols, and a comparative analysis of EA against alternative validation methods.
To validate a synthesized batch, experimental "Found" values must align with "Calculated" values within the industry-standard tolerance of ±0.4% .
Table 1: Elemental Composition Standards
Calculated based on Atomic Weights: C=12.011, H=1.008, N=14.007, S=32.06.
Element
Theoretical Mass %
Lower Limit (-0.4%)
Upper Limit (+0.4%)
Diagnostic Note
Carbon (C)
71.40%
71.00%
71.80%
Low C often indicates trapped inorganic salts or water.
Hydrogen (H)
4.79%
4.39%
5.19%
High H suggests trapped organic solvents (e.g., Ethanol).
Nitrogen (N)
11.10%
10.70%
11.50%
Critical for confirming the pyridine/thiazole ratio.
Sulfur (S)
12.71%
12.31%
13.11%
High variance risk. Requires V₂O₅ or WO₃ catalyst for complete combustion.
Comparative Performance: EA vs. Alternatives
Why perform EA when NMR and LC-MS are available? This section compares the "performance" of EA in detecting specific quality issues that other methods miss.
Thiazoles are refractory (hard-to-burn) due to the sulfur heteroatom, which can form stable sulfates rather than SO₂ if not catalyzed properly.
Step-by-Step Workflow
Sample Preparation:
Recrystallize the crude product from Ethanol/Water.
Critical Step: Dry in a vacuum oven at 45°C for 24 hours over P₂O₅. Thiazoles are often hygroscopic; failure to dry is the #1 cause of EA failure.
Weighing:
Weigh 2.000–3.000 mg (±0.001 mg) into a tin capsule.
Tip: Add 5 mg of Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide as a combustion aid to prevent sulfur retention in the ash.
Combustion Parameters (CHNS Mode):
Furnace Temp: 1150 °C (Higher temp required for heterocyclic rings).
Carrier Gas: Helium (Flow: 120 mL/min).
Oxygen Dose: Optimized to 15 mL/sample to ensure complete oxidation of the phenyl ring.
Detection:
Gases (CO₂, H₂O, N₂, SO₂) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
Data Interpretation & Troubleshooting Guide
If your results fall outside the ±0.4% window, use the following comparative logic to diagnose the impurity.
Scenario Analysis: Interpreting Deviations
Scenario A: High H, High C (Solvent Trap)
Cause: Trapped Ethyl Acetate (Solvent).
Evidence: Ethyl Acetate is C₄H₈O₂ (C=54.5%, H=9.1%). Wait, actually EtOAc is C-poor compared to the product (71.4%).
Correction: If Hexane is trapped (C=83%, H=16%), C and H will spike. If DCM is trapped (C=14%), C will drop significantly.
Scenario B: Low C, Low N, Low S (Inert Impurity)
Cause: Silica gel contamination or inorganic salts (NaCl).
Evidence: All percentages drop proportionally.
Scenario C: Low S, Normal C/N (Incomplete Combustion)
Cause: Sulfur trapped in ash.
Fix: Increase oxidation time or add more WO₃ catalyst.
Visual Workflow: The Validation Decision Tree
Figure 1: Decision matrix for validating thiazole derivatives via Elemental Analysis.
References
PubChem. (2025).[2][3][4] 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole | C15H12N2S.[1][4] National Library of Medicine. [Link]
Evren, A. E., et al. (2019).[5] Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 820–828. [Link]
Thore, S. N., et al. (2012).[6] Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles. Journal of Saudi Chemical Society.[6] [Link]
This guide outlines the authoritative disposal procedures for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (PubChem CID: 32500682), a heterocyclic building block often used in medicinal chemistry and drug discovery (e.g., kin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal procedures for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (PubChem CID: 32500682), a heterocyclic building block often used in medicinal chemistry and drug discovery (e.g., kinase inhibitor research).
The following protocols are designed for researchers and EHS professionals, prioritizing Zero-Discharge to municipal sewers and strict adherence to RCRA (Resource Conservation and Recovery Act) standards for hazardous organic waste.
Chemical Identity & Hazard Profile
Before disposal, you must validate the waste stream based on the compound's specific properties.
Property
Data
Chemical Name
5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Molecular Formula
C₁₅H₁₂N₂S
Molecular Weight
252.34 g/mol
Physical State
Solid (typically off-white to yellow powder)
Solubility
Soluble in DMSO, Methanol, DCM; Insoluble in water
Primary Hazards
Acute Toxicity (Oral) , Skin/Eye Irritation
Signal Word
WARNING
Critical Safety Note: Thiazole and pyridine derivatives are often biologically active (e.g., enzyme inhibitors). Treat all waste as Toxic and Environmentally Hazardous unless analytically proven otherwise.
Waste Classification & Segregation
Proper segregation prevents dangerous chemical reactions in waste drums. 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole must be classified under Hazardous Chemical Waste .
Decision Logic for Waste Streams
Stream A (Solid Waste): Pure compound, contaminated weigh boats, gloves, paper towels.
Use this for expired stocks, spills, or contaminated disposables.
Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.
Labeling: Affix a "Hazardous Waste" label.
Constituents: Write "5-Methyl-4-phenyl-2-(4-pyridyl)thiazole" (Do not use abbreviations).
Hazard Checkbox: Mark "Toxic" and "Irritant".
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Protocol B: Liquid Waste Disposal (Solutions)
Use this for reaction mixtures or HPLC waste.
Solvent Verification: Confirm the primary solvent (e.g., DMSO, Dichloromethane).
If Halogenated (DCM, Chloroform): Use the Halogenated Waste carboy.
If Non-Halogenated (Methanol, Acetone): Use the Non-Halogenated Waste carboy.
Transfer: Funnel the solution into the appropriate HDPE carboy. Leave 10% headspace to prevent over-pressurization.
Logging: Immediately record the volume and concentration of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole on the waste log attached to the carboy.
Why? EHS requires accurate inventory to prevent "unknown chemical" charges during incineration.
Protocol C: Spill Cleanup (Emergency Response)
For spills < 50g.
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.
Isolation: Demarcate the area.
Neutralization/Absorption:
Dry Spill: Gently cover with a wet paper towel to prevent dust generation, then scoop into a waste bag.
Wet Spill: Absorb with vermiculite or a dedicated organic spill pad.
Decontamination: Wipe the surface with 10% bleach followed by water. Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A) .
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logical flow for determining the correct disposal path, ensuring compliance with RCRA regulations.
Caption: Decision logic for segregating 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole waste based on physical state and solvent composition.
Regulatory & Compliance Checklist
To ensure your lab remains compliant with federal and local regulations, verify the following before scheduling a pickup:
[ ] Container Integrity: No cracks, leaks, or exterior contamination on waste jars/carboys.
[ ] Headspace: Liquid containers are not filled >90%.
[ ] Labeling: "Hazardous Waste" label is visible, with the start date and full chemical name (No formulas/abbreviations).
[ ] Compatibility: Waste is not mixed with oxidizers or strong acids.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32500682, 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole. PubChem.[1] [Link]
Safe Handling & Operational Logistics: 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
CAS: 1217863-43-8 (Referenced) | PubChem CID: 32500682[1] Part 1: Executive Safety Summary From the Desk of the Senior Application Scientist: Handling 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole requires a shift in mindset f...
From the Desk of the Senior Application Scientist:
Handling 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole requires a shift in mindset from "routine reagent" to "potent bioactive modulator." Structurally analogous to established p38 MAPK inhibitors (e.g., SB-203580), this compound possesses a pharmacophore designed to penetrate cell membranes and modulate intracellular kinase activity.
The Core Risk: As a research-grade chemical, comprehensive toxicological data (RTECS) is often incomplete. Therefore, we apply the Precautionary Principle . We must assume this compound is a potential reproductive toxin and specific organ toxicant until proven otherwise. The primary routes of exposure are inhalation of particulates during weighing and dermal absorption once solubilized in organic solvents (DMSO/Ethanol), which act as permeation enhancers.
Part 2: Chemical Intelligence & Hazard Identification
Parameter
Technical Specification
Chemical Name
5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
Molecular Formula
C₁₅H₁₂N₂S
Molecular Weight
252.34 g/mol
Physical State
Crystalline Solid (Off-white to yellow)
Solubility
DMSO (>25 mg/mL), Ethanol (Moderate), Water (Insoluble)
Critical Hazard Note: Thiazole-pyridine hybrids are often potent sensitizers. Avoid all aerosol generation.
Part 3: Strategic PPE Matrix (Personal Protective Equipment)
This matrix is designed not just for compliance, but for biological shielding .
Protection Zone
Recommended Equipment
Scientific Rationale
Respiratory
Fume Hood (Class II) or P100/N95 Respirator
The solid powder is electrostatic; micro-particles can remain airborne. A certified fume hood is mandatory for weighing.
Dermal (Hands)
Double Nitrile Gloves (0.11 mm min. thickness)
Outer Layer: Protects against gross contamination. Inner Layer: Acts as a final barrier. Note: If dissolved in DMSO, change gloves immediately upon splash contact (DMSO breakthrough < 5 mins).
Ocular
Chemical Safety Goggles (ANSI Z87.1)
Standard safety glasses are insufficient against splashes of DMSO solutions, which can carry the compound directly into the ocular mucosa.
Body
Lab Coat (Tyvek® preferred)
Cotton coats absorb liquids. Tyvek provides a non-woven barrier against particulate and light splash hazards.
Part 4: Operational Protocol: Solubilization & Handling
Objective: Prepare a 10 mM stock solution in DMSO safely.
Step 1: The "Static-Free" Weighing Technique
Context: Thiazole powders are prone to static charge, causing "fly-away" particles.
Action: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe prior to use.
Location: Weigh only inside a certified chemical fume hood.
Step 2: Solubilization (The Critical Vector)
Solvent: Dimethyl Sulfoxide (DMSO).
Risk: DMSO is a potent carrier solvent. It will transport the dissolved inhibitor through intact skin.
Protocol:
Calculate volume: For 10 mg of compound (MW 252.34), add 3.96 mL of DMSO to achieve ~10 mM.
Add solvent slowly down the side of the vial to prevent aerosolizing the powder.
Vortex in short bursts (5 seconds) with the cap tightly sealed.
Visual Check: Ensure solution is clear. If turbid, sonicate for 30 seconds in a water bath.
Step 3: Aliquoting & Storage
Avoid Freeze-Thaw Cycles: These compounds can precipitate or degrade upon repeated temperature shifts.
Action: Aliquot into single-use volumes (e.g., 50 µL) in amber microtubes (light sensitive).
Storage: -20°C (stable for 6 months) or -80°C (stable for 1 year).
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational safety workflow for handling potent kinase inhibitors. Note the critical control point at Solubilization due to DMSO permeation risks.
Part 6: Emergency Response & Disposal
Accidental Spills
Solid Spill: Do not sweep dry. Cover with wet paper towels (to prevent dust) and wipe up. Place in a hazardous waste bag.
Clean surface with 10% bleach followed by Ethanol to degrade trace organics.
Disposal Strategy
Waste Stream: This compound contains Nitrogen and Sulfur heterocycles.
Method:High-Temperature Incineration is the only acceptable disposal method. Do not dispose of down the drain. Label waste clearly as "Toxic Organic / Halogen-Free".
References
PubChem. (n.d.). 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (CID 32500682).[1] National Center for Biotechnology Information. Retrieved from [Link]
Evren, A. E., et al. (2019).[3] Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements.[4] Retrieved from [Link]